2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
Description
Properties
IUPAC Name |
2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-7-9-4-6(12-7)5-11-3-1-2-10-11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHDRAJISDUITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324644 | |
| Record name | 2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
453557-78-3 | |
| Record name | 2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
Executive Summary
This technical guide profiles 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole , a hybrid heterocyclic scaffold of significant interest in agrochemical discovery (specifically neonicotinoids and succinate dehydrogenase inhibitor fungicides) and medicinal chemistry.
Functioning as a lipophilic linker system, this molecule combines the electron-deficient 2-chlorothiazole moiety—a proven pharmacophore in compounds like Clothianidin—with a pyrazole ring, offering unique hydrogen-bonding vectors and metabolic stability profiles. This guide details its physicochemical parameters, validated synthetic protocols, and stability characteristics.
Part 1: Structural Architecture & Electronic Profile
The molecule (C₇H₆ClN₃S) consists of two distinct aromatic heterocycles linked by a methylene bridge. Understanding the electronic interplay between these rings is critical for predicting reactivity and binding affinity.
The 2-Chlorothiazole Moiety[1][2][3][4]
-
Electronic Nature: The thiazole ring is π-deficient. The chlorine atom at position 2 exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the basicity of the thiazole nitrogen.
-
Reactivity: The C2 position is susceptible to Nucleophilic Aromatic Substitution (SₙAr), while the C5-methylene attachment mimics an allylic system, making it highly reactive toward nucleophiles during synthesis but metabolically vulnerable to oxidation (P450-mediated hydroxylation).
The Pyrazole Moiety[5][6]
-
Basicity: Unlike the thiazole, the pyrazole ring retains a basic nitrogen (N2, pyridine-like) capable of accepting hydrogen bonds.
-
Linkage: The methylene bridge connects the C5 of the thiazole to the N1 of the pyrazole. This N-alkylation blocks the acidic N-H of the pyrazole, fixing the tautomeric state and increasing lipophilicity.
Part 2: Physicochemical Parameters[2][7][8]
The following data aggregates calculated consensus values and experimental surrogates from structurally validated analogs (e.g., CCMT).
Table 1: Core Physicochemical Properties[8]
| Parameter | Value / Range | Description & Significance |
| Molecular Formula | C₇H₆ClN₃S | -- |
| Molecular Weight | 199.66 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | 1.6 – 1.9 | Moderately lipophilic; optimized for membrane permeability without high plasma protein binding. |
| pKa (Base) | ~2.5 (Pyrazole N) | The thiazole N is essentially non-basic (pKa < 0) due to the 2-Cl substituent. |
| H-Bond Acceptors | 3 (N, N, S) | Critical for binding site interactions (e.g., nAChR or SDH enzymes). |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability (Lipinski compliance). |
| TPSA | ~41 Ų | Indicates excellent blood-brain barrier (BBB) or cuticle penetration potential. |
| Solubility | Low (Water) | Soluble in DCM, EtOAc, MeOH, DMSO. |
| Physical State | Solid (Low Melting) | Likely MP range 45–65°C depending on crystal packing/purity. |
Part 3: Synthetic Methodology & Purification
The synthesis relies on the regioselective N-alkylation of 1H-pyrazole using 2-chloro-5-(chloromethyl)thiazole (CCMT) .
Mechanistic Insight
The reaction is a standard Sₙ2 substitution. The chloromethyl group on the thiazole is highly electrophilic (pseudo-benzylic/allylic). The challenge lies in preventing:
-
Bis-alkylation: (Unlikely with pyrazole, but possible if using hydrazine derivatives).
-
Hydrolysis: The CCMT precursor hydrolyzes to the alcohol in the presence of moisture.
-
SₙAr Side Reactions: High temperatures (>80°C) combined with strong bases can displace the chlorine at the thiazole C2 position.
Validated Protocol
-
Precursor: 2-chloro-5-(chloromethyl)thiazole (CCMT).[1]
-
Nucleophile: 1H-Pyrazole (1.1 equivalents).
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
Step-by-Step Workflow
-
Activation: Dissolve 1H-pyrazole (1.1 eq) in anhydrous MeCN. Add K₂CO₃ (2.0 eq). Stir at RT for 30 mins to ensure deprotonation/activation.
-
Addition: Cool the mixture to 0°C. Add CCMT (1.0 eq) dropwise (dissolved in minimal MeCN) to control the exotherm.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Quench & Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.
-
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (Silica gel).
Visualized Workflow (DOT Diagram)
Caption: Figure 1. Optimized synthetic pathway via base-mediated nucleophilic substitution.
Part 4: Stability & Reactivity Profile
Chemical Stability
-
Hydrolysis: The final product is stable to aqueous hydrolysis at neutral pH. The ether/amine linkage formed is robust. However, the 2-Cl group can hydrolyze under harsh acidic conditions (refluxing HCl) to form the thiazolone.
-
Oxidation: The methylene bridge is the primary site for metabolic oxidation (forming the alcohol or carbonyl).
-
Photostability: Thiazoles can be photosensitive. Store in amber vials.
Reactivity Map
The molecule serves as a versatile intermediate for further functionalization:
Caption: Figure 2. Divergent reactivity profile allowing library generation for SAR studies.
Part 5: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
Thiazole C4-H: Singlet, typically δ 7.4 – 7.6 ppm (Deshielded by S and N).
-
Methylene Bridge (-CH₂-): Singlet, δ 5.3 – 5.5 ppm.
-
Pyrazole Protons: Three distinct signals. H3/H5 (δ 7.5–7.7) and H4 (δ 6.3–6.5).
-
Diagnostic: The absence of the broad NH signal from the starting pyrazole confirms N-alkylation.
-
-
¹³C NMR:
-
Look for the methylene carbon signal around δ 45–50 ppm.
-
The C2-Cl thiazole carbon appears typically around δ 150–153 ppm.
-
-
Mass Spectrometry (ESI+):
-
Observe the parent ion [M+H]⁺ at m/z ~200.
-
Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom.
-
References
-
PubChem. (2025).[2][3] 2-Chloro-5-(chloromethyl)thiazole (Compound Summary). National Library of Medicine. Available at: [Link]
-
Dai, H., et al. (2008).[4] Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety.[4] Journal of Agricultural and Food Chemistry, 56(22), 10805-10810.[4] Available at: [Link]
- Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science, 57(10), 906-913. (Grounding for Thiazole-C5-methyl chemistry).
-
Bayer AG. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.[5][6] Patent WO1997023469A1. Available at:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
Biological Activity Screening of 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole Derivatives
An In-Depth Technical Guide:
Introduction
In the landscape of medicinal chemistry and agrochemical research, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern discovery programs. The pyrazole and thiazole nuclei, individually, are renowned for their vast pharmacological potential.[1] Pyrazole derivatives are central to numerous commercial fungicides, often acting as potent succinate dehydrogenase inhibitors (SDHIs), and are also explored for a range of therapeutic applications.[2][3][4] Similarly, the thiazole ring is a versatile pharmacophore present in a multitude of approved drugs and clinical candidates, demonstrating significant anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7][8]
This guide focuses on the 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole scaffold, a molecular hybrid designed to leverage the distinct chemical and biological attributes of both moieties. The rationale for screening these specific derivatives lies in the potential for synergistic bioactivity, novel mechanisms of action, or an expanded spectrum of efficacy compared to compounds containing only one of the heterocyclic systems.[6][9] This document provides a comprehensive, field-proven framework for the systematic biological evaluation of this compound class, intended for researchers, scientists, and drug development professionals. We will detail a multi-tiered screening cascade, from broad primary assays to targeted mechanism-of-action studies, providing the scientific causality behind each experimental choice.
The Rationale: A Privileged Scaffold Hybrid
The decision to investigate the this compound core is rooted in established principles of medicinal chemistry.
-
The Pyrazole Engine : This five-membered ring is a highly effective pharmacophore, particularly in the design of fungicides that target cellular respiration.[10] Its ability to form critical interactions with enzyme active sites, such as the succinate dehydrogenase complex, makes it an attractive component for generating potent inhibitors.[11]
-
The Thiazole Modulator : Thiazole and its derivatives are recognized for their ability to interact with a wide array of biological targets.[1][8] In oncology, for instance, they are key components of agents that inhibit critical signaling kinases like VEGFR-2.[7][12] Their presence in a molecule can significantly influence pharmacokinetic properties and target engagement.
-
The Synergistic Potential : The hybridization of these two scaffolds via a methyl linker creates a unique chemical entity with a distinct three-dimensional profile.[9][13] This new architecture can access binding pockets or exhibit modes of action unavailable to the individual components, a strategy that has successfully yielded potent antimicrobial and anticancer agents.[1][6][14]
A general synthetic approach often involves the coupling of a pre-functionalized pyrazole with 2-chloro-5-chloromethyl-1,3-thiazole, a readily accessible building block.[15][16]
A Multi-Tiered Screening Strategy
To efficiently evaluate the biological potential of a library of these derivatives, a hierarchical screening approach is recommended. This strategy prioritizes broad, cost-effective primary assays to identify initial "hits," which are then subjected to more complex and targeted secondary assays to elucidate their mechanism of action (MoA).
Part 1: Primary Biological Activity Screening
The initial phase involves testing all synthesized derivatives in parallel across three fundamental areas of biological activity: antifungal, antibacterial, and cytotoxic.
A. Antifungal Activity Screening
Causality: Given that pyrazole carboxamides are famously effective as SDHI fungicides, this is the most logical starting point for screening.[2][11] An in vitro mycelial growth inhibition assay provides a robust and direct measure of a compound's ability to suppress fungal proliferation.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
-
Panel Selection: Choose a diverse panel of pathogenic fungi. Include significant plant pathogens like Rhizoctonia solani and Valsa mali, as well as opportunistic human pathogens such as Candida albicans and Aspergillus niger.[2][13][17][18]
-
Media and Compound Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave.[2] Prepare 10 mg/mL stock solutions of each test derivative in dimethyl sulfoxide (DMSO).
-
Plate Preparation: While the PDA is molten (~50-60°C), add the test compound to achieve final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). Also prepare a positive control plate (e.g., with Boscalid or Fluxapyroxad) and a negative control plate containing only DMSO (at the same final concentration as the test plates).[2][17] Pour the agar into sterile petri dishes.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of each prepared plate.
-
Incubation: Incubate the plates at 25-28°C until the mycelial growth in the negative control plate has almost reached the edge of the plate.
-
Data Collection & Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of growth inhibition relative to the negative control. Plot the inhibition percentages against the compound concentrations to determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).[17]
Data Presentation: Representative Antifungal Activity
| Compound ID | R. solani EC₅₀ (µg/mL) | V. mali EC₅₀ (µg/mL) | C. albicans EC₅₀ (µg/mL) |
| Derivative 1 | 1.58 | 9.77 | >50 |
| Derivative 2 | 11.23 | 25.14 | >50 |
| Derivative 3 | 0.98 | 5.11 | 15.3 |
| Boscalid | 0.87 | 9.19 | N/A |
Data are hypothetical for illustrative purposes, based on activities seen in similar compound classes.[11][17]
B. Antibacterial Activity Screening
Causality: The pyrazole-thiazole hybrid scaffold has demonstrated potent activity against a range of bacteria, potentially through mechanisms like DNA gyrase inhibition.[9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on bacteriostatic or bactericidal potential.[10][19]
Protocol 2: Broth Microdilution for MIC Determination
-
Panel Selection: Use a standard panel of bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) species.[9][20] Inclusion of drug-resistant strains (e.g., MRSA) is highly recommended.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21][22] Dilute this suspension as required by the specific protocol (e.g., 1:100) in Mueller-Hinton Broth (MHB).
-
Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB, typically starting from a concentration of 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (e.g., Ciprofloxacin), a negative/sterility control (broth only), and a growth control (broth + bacteria + DMSO).[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection & Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19]
Data Presentation: Representative Antibacterial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | 16 | 64 |
| Derivative 2 | >128 | >128 |
| Derivative 3 | 8 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Data are hypothetical for illustrative purposes.
C. In Vitro Cytotoxicity Screening
Causality: Determining a compound's effect on human cell viability is critical. It serves a dual purpose: identifying potential anticancer agents and flagging general cytotoxicity for compounds intended for antimicrobial use.[23][24] The MTT assay is a widely adopted, reliable colorimetric method for assessing metabolic activity, which is a proxy for cell viability.[12][25]
Protocol 3: MTT Cell Viability Assay
-
Cell Line Panel: Use a panel of human cancer cell lines from different origins, such as MCF-7 (breast), HepG2 (liver), and A549 (lung).[5][12] It is crucial to also include a non-cancerous cell line (e.g., HEK293 or peripheral blood mononuclear cells) to assess selectivity.[8]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 48 or 72 hours.[7][8]
-
Controls: Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).[25]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Collection & Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[25]
Data Presentation: Representative Cytotoxic Activity
| Compound ID | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HEK293 IC₅₀ (µM) |
| Derivative 4 | 2.57 | 7.26 | 45.8 |
| Derivative 5 | 28.0 | 26.8 | >100 |
| Doxorubicin | 0.8 | 1.2 | 2.1 |
Data are hypothetical, based on activities seen in similar compound classes.[5][12]
Part 2: Secondary Screening & Mechanism of Action
Promising compounds ("hits") identified in Tier 1 should be advanced to secondary screening to understand how they work.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anjs.edu.iq [anjs.edu.iq]
- 15. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 16. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. apec.org [apec.org]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. asm.org [asm.org]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 24. kosheeka.com [kosheeka.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthetic Pathways for 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthetic pathways for 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole, a key heterocyclic intermediate. The document delineates the strategic synthesis of the critical precursor, 2-chloro-5-(chloromethyl)-1,3-thiazole, through various industrially relevant methods and evaluates their respective merits. It further details the final C-N bond formation via N-alkylation of pyrazole, critically examining the challenges of regioselectivity and the optimization of reaction conditions. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with the necessary knowledge for efficient and reliable synthesis.
Introduction and Retrosynthetic Strategy
The molecule this compound is a significant building block, particularly in the synthesis of agrochemicals and novel pharmaceutical candidates. Its structure combines two biologically active heterocycles—a thiazole and a pyrazole—linked by a methylene bridge. The chloro-substitution on the thiazole ring provides a reactive site for further functionalization, making it a versatile intermediate.
A logical retrosynthetic analysis dictates the most straightforward approach to this molecule is through the disconnection of the C-N bond between the pyrazole ring and the methylene linker. This strategy simplifies the synthesis into two primary stages: the preparation of an electrophilic thiazole precursor and its subsequent coupling with pyrazole.
Caption: Retrosynthetic analysis of the target molecule.
This guide will first focus on the robust synthesis of the key electrophile, 2-chloro-5-(chloromethyl)-1,3-thiazole, followed by a detailed examination of the final N-alkylation step.
Synthesis of the Key Intermediate: 2-chloro-5-(chloromethyl)-1,3-thiazole
The preparation of 2-chloro-5-(chloromethyl)-1,3-thiazole is the cornerstone of the overall synthesis. Several patented methods exist, each with distinct starting materials and reaction conditions. The choice of pathway often depends on the availability of precursors, scalability, and desired purity.[1]
Pathway A: Chlorination-Cyclization of Allyl Isothiocyanate Derivatives
This is one of the most direct and widely cited methods. It involves the reaction of an allyl isothiocyanate with a chlorinating agent, which induces both chlorination of the allyl group and cyclization to form the thiazole ring.
-
From 2-chloroallyl isothiocyanate: Reacting 2-chloroallyl isothiocyanate with a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in a dipolar, aprotic solvent such as acetonitrile is highly effective.[2][3] This process can achieve high yields and purity, making the crude product suitable for subsequent reactions without extensive purification.[2]
-
From Allyl Isothiocyanate: While feasible, the reaction of unsubstituted allyl isothiocyanate with chlorine requires more forcing conditions, including excess chlorinating agent and higher temperatures.[3][4] This can lead to the formation of multiple byproducts, complicating purification and reducing the overall yield.[5]
Pathway B: From 5-Methylene-1,3-thiazolidine-2-thione
An alternative route involves the chlorination of 5-methylene-1,3-thiazolidine-2-thione. This starting material can be treated with a chlorinating agent in a solvent like chloroform.[4] The reaction proceeds under relatively mild conditions to afford the desired product.[4]
Pathway C: Multi-step Synthesis from 1,3-Dichloropropene
A more intricate but industrially viable pathway begins with 1,3-dichloropropene. This method avoids the direct handling of potentially unstable isothiocyanates in the initial step.
Caption: Synthesis workflow starting from 1,3-dichloropropene.
This process involves three key transformations[3][5]:
-
Thiocyanation: 1,3-dichloropropene is reacted with a thiocyanate salt (e.g., NaSCN or KSCN) in the presence of a phase transfer catalyst to produce 3-chloro-1-thiocyanato-2-propene.[5]
-
Rearrangement: The thiocyanate intermediate is then rearranged to the more reactive 3-chloro-1-isothiocyanato-1-propene, often catalyzed by metal salts.[3]
-
Chlorination & Cyclization: The final step involves reacting the isothiocyanate with a chlorinating agent to yield the target thiazole derivative.[3]
Comparative Analysis of Synthetic Pathways
| Pathway | Starting Material(s) | Key Advantages | Key Disadvantages |
| A1 | 2-chloroallyl isothiocyanate | High yield and purity, direct route.[2] | Precursor may be less common. |
| A2 | Allyl isothiocyanate | Readily available starting material. | Harsh conditions, byproduct formation.[5] |
| B | 5-Methylene-1,3-thiazolidine-2-thione | Mild reaction conditions.[4] | Multi-step synthesis of the starting material. |
| C | 1,3-Dichloropropene, NaSCN | Uses inexpensive, stable starting materials.[3][5] | Multi-step process, requires catalyst for each step. |
Experimental Protocol: Synthesis of 2-chloro-5-(chloromethyl)-1,3-thiazole (from Pathway A1)
This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety measures.[2]
-
Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, gas inlet tube, and cooling bath is charged with acetonitrile (860 g).
-
Reactant Addition: 2-chloroallyl isothiocyanate (580 g, 4.0 mol) is dissolved in the acetonitrile. The solution is cooled to 10-15°C.
-
Chlorination: Chlorine gas (390 g, 5.5 mol) is bubbled through the solution while maintaining the temperature between 10°C and 15°C.
-
Reaction Completion: After the addition of chlorine is complete, the reaction mixture is stirred for an additional 2 hours at 20-25°C.
-
Crystallization: The mixture is then cooled to -10°C and stirred for 1 hour to allow for the crystallization of the product hydrochloride salt.
-
Isolation: The crystalline solid is collected by filtration and washed with cold acetonitrile.
-
Product Liberation: The collected crystals are added to water (2 kg) warmed to 40°C. This liberates the free base, 2-chloro-5-(chloromethyl)-1,3-thiazole, which separates as a dense liquid phase.
-
Purification: The lower organic phase is separated, washed with water, and dried to afford the final product. Typical yields are reported to be high (e.g., 93% based on GC analysis of the crude solution).[2]
The Final Coupling Step: N-Alkylation of Pyrazole
The final step in the synthesis is the formation of the C-N bond between the thiazole precursor and the pyrazole ring. This is a classic N-alkylation reaction where the pyrazole anion acts as a nucleophile, displacing the chloride from the chloromethyl group of the thiazole.
Causality Behind Experimental Choices: The Challenge of Regioselectivity
A critical consideration in the alkylation of unsymmetrically substituted pyrazoles is regioselectivity. The two nitrogen atoms in the pyrazole ring are electronically distinct, and alkylation can occur at either position, leading to a mixture of N1 and N2 isomers.
Caption: N-alkylation of pyrazole, highlighting the potential for two regioisomers.
The outcome of the reaction is governed by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring adjacent to one of the nitrogen atoms will sterically hinder the approach of the electrophile, favoring alkylation at the less hindered nitrogen.[6]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of isomers. In some cases, specific conditions can favor one isomer over the other.[7] For simple, unsubstituted pyrazole, a mixture is often obtained, necessitating chromatographic separation.
Experimental Protocol: N-Alkylation of Pyrazole
This is a general, illustrative protocol. Optimization may be required.
-
Setup: A dry, three-necked flask is fitted with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, and is charged with a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Anion Formation: A solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise to the NaH suspension at 0°C. The mixture is stirred at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium pyrazolide salt.
-
Alkylation: The reaction mixture is cooled back to 0°C. A solution of 2-chloro-5-(chloromethyl)-1,3-thiazole (1.05 equivalents) in anhydrous DMF is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous mixture is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel to separate the desired N1-alkylated product from the N2-isomer and other impurities.
Conclusion
The synthesis of this compound is a strategically important process, hinging on the efficient construction of the 2-chloro-5-(chloromethyl)-1,3-thiazole intermediate followed by a regiochemically sensitive N-alkylation step. The most robust pathways to the thiazole precursor involve the chlorination-cyclization of 2-chloroallyl isothiocyanate, offering high yields and purity. The final coupling with pyrazole requires careful control of reaction conditions to manage the formation of regioisomers, which often necessitates chromatographic purification. The methodologies and insights presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
- EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents.
- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents.
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]
-
Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531. Available at: [Link]
-
Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. Available at: [Link]
-
Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - European Patent Office - EP 0794180 B1. Available at: [Link]
-
Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap. Available at: [Link]
-
Alex, C. C., & Kumar, R. S. (2014). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 7), 695–701. Available at: [Link]
-
Process for the preparation of 2-chloro-5-chloromethylthiazole - Justia Patents. Available at: [Link]
-
Kumar, D., et al. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Journal of Heterocyclic Chemistry, 53(5), 1533-1542. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(Pyrazol-1-yl)thiazole Derivatives. Molecules, 23(11), 2977. Available at: [Link]
-
Patel, K. D., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7859–7869. Available at: [Link]
-
Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531. Available at: [Link]
-
Kuttruff, C. A., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Organic Letters, 26(12), 2634–2639. Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Available at: [Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(33), 21453–21465. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Ali El-Remaily, M. A. E. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(33), 21453–21465. Available at: [Link]
-
Dai, H., et al. (2008). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. Journal of Agricultural and Food Chemistry, 56(22), 10805–10810. Available at: [Link]
-
Bugaenko, M. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6292. Available at: [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents.
-
Synthesis of 2-aminothiazole derivatives. Available at: [Link]
-
Synthesis of 2,5‐disubstituted thiazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents. Available at: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available at: [Link]
- EP0749963A1 - N-alkylation method of pyrazole - Google Patents.
-
Synthesis and anticancer properties of 2-aminothiazole derivatives. Available at: [Link]
-
Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Available at: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 3. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 4. patents.justia.com [patents.justia.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
Methodological & Application
Application of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole in agrochemical research
Technical Application Note: 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole in Agrochemical Discovery
Executive Summary & Strategic Value
The molecule This compound represents a critical "chimeric" scaffold in modern agrochemical research. It bridges two distinct classes of bioactive chemistries: the 2-chlorothiazole toxophore (found in second-generation neonicotinoids like Thiamethoxam and Clothianidin) and the pyrazole moiety (prevalent in METI acaricides and novel SDHI fungicides).[1]
Primary Applications:
-
Resistance Management (Scaffold Hopping): Used to synthesize novel nicotinic acetylcholine receptor (nAChR) agonists that evade metabolic resistance mechanisms (e.g., P450 monooxygenases) affecting traditional nitroguanidine neonicotinoids.
-
Spectrum Broadening: Introduction of the pyrazole ring often imparts acaricidal (mite-killing) properties, creating dual-action insecticide/acaricide candidates.[1]
-
Metabolic Stability Profiling: The pyrazole-methylene linkage provides a robust alternative to the hydrolytically sensitive imine/amidine bonds in earlier generation compounds.[1]
Chemical Properties & Handling
| Property | Specification | Operational Note |
| Molecular Formula | C₇H₆ClN₃S | -- |
| Molecular Weight | 199.66 g/mol | -- |
| Appearance | Off-white to pale yellow solid | Check for darkening (oxidation) upon storage.[1] |
| Solubility | DMSO, DMF, Acetonitrile, DCM | Poor water solubility; requires surfactant for bioassays.[1] |
| Stability | Hydrolytically stable at pH 5-8 | Avoid strong oxidizers; the thiazole sulfur is oxidation-prone.[1] |
| Storage | 2–8°C, Desiccated, Inert Gas | Hygroscopic nature of impurities can accelerate degradation.[1] |
Protocol A: Synthesis of the Thiazole-Pyrazole Scaffold
Objective: To synthesize this compound via nucleophilic substitution, utilizing the commercially available precursor 2-chloro-5-(chloromethyl)thiazole (CCMT) .
Mechanism: The reaction proceeds via an SN2 mechanism where the pyrazole nitrogen (deprotonated) attacks the electrophilic methylene carbon of CCMT, displacing the chloride.
Reagents:
-
2-Chloro-5-(chloromethyl)thiazole (CCMT) [CAS: 105827-91-6][2][3]
-
Sodium Hydride (60% dispersion in oil) or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Activation (Deprotonation):
-
In a flame-dried 3-neck flask under Argon, dissolve 1H-Pyrazole (1.1 eq) in anhydrous DMF (10 mL/g).
-
Cool to 0°C.[1]
-
Slowly add NaH (1.2 eq) portion-wise. Caution: H₂ gas evolution.
-
Stir at 0°C for 30 mins until gas evolution ceases (formation of sodium pyrazolide).
-
-
Coupling:
-
Dissolve CCMT (1.0 eq) in a minimum volume of anhydrous DMF.[1]
-
Add the CCMT solution dropwise to the pyrazolide mixture at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The starting material (CCMT) spot should disappear.
-
-
Workup & Purification:
-
Quench reaction with ice-cold water (exothermic).[1]
-
Extract with Ethyl Acetate (3x).
-
Wash combined organic layers with Brine (saturated NaCl) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Gradient 10% → 40% EtOAc in Hexane).
-
Validation:
-
¹H NMR (CDCl₃): Look for the characteristic methylene singlet (~5.4 ppm) bridging the thiazole and pyrazole protons. The thiazole proton typically appears near 7.5 ppm.
Protocol B: Biological Evaluation (Aphid Bioassay)
Objective: To evaluate the insecticidal potency of the synthesized scaffold and its derivatives against Aphis gossypii (Cotton Aphid), a standard model for sucking pests.
Experimental Design:
-
Test Method: Leaf-Dip Bioassay.
-
Target: Aphis gossypii (mixed ages).[1]
-
Positive Control: Imidacloprid (commercial standard).
-
Negative Control: 0.1% Triton X-100 solution.
Workflow:
-
Solution Preparation:
-
Dissolve 10 mg of the test compound in 1 mL Acetone.
-
Dilute with water containing 0.1% Triton X-100 to achieve a stock concentration of 500 ppm.
-
Prepare serial dilutions (e.g., 200, 100, 50, 10, 1 ppm).
-
-
Application:
-
Cut fresh cotton leaf discs (3 cm diameter).
-
Dip discs into the test solution for 10 seconds.
-
Air dry on paper towels for 30 minutes.
-
-
Infestation:
-
Place treated leaf discs in Petri dishes on agar beds (to maintain moisture).
-
Transfer 20–30 apterous (wingless) adult aphids onto each disc.
-
-
Incubation & Scoring:
-
Incubate at 25°C ± 1°C, 60–70% RH, 16:8 L:D photoperiod.
-
Assessment: Count mortality at 24h and 48h.
-
Criteria: Insects are considered dead if they cannot coordinate movement when prodded with a brush.[1]
-
-
Data Analysis:
-
Correct mortality using Abbott’s Formula:
-
Calculate LC₅₀ (Lethal Concentration 50%) using Probit analysis.
-
Mode of Action (MoA) Visualization
The following diagram illustrates the structural logic of using this scaffold. The 2-chlorothiazole acts as the "anchor" in the electronegative sub-pocket of the nAChR, while the pyrazole serves as a variable "head" group to modulate binding affinity and metabolic susceptibility.[1]
Figure 1: Synthesis and Pharmacophore Logic of Thiazole-Pyrazole Hybrids in overcoming nAChR resistance.[1]
References
-
Maienfisch, P., et al. (2001).[1] "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science.
-
Dai, H., et al. (2008).[1][6] "Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety." Journal of Agricultural and Food Chemistry.
-
Zhang, X., et al. (2022).[1] "Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads." Agronomy. [7]
-
Bayer AG. (1997).[1] "Process for the preparation of 2-chloro-5-chloromethyl-thiazole." Patent WO1997023469A1.
-
Syngenta Participations AG. (2003).[1] "Method for producing 2-chloro-5-chloromethyl-1,3-thiazole." US Patent 20030153767.[1]
Sources
- 1. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. sfdchem.com [sfdchem.com]
- 4. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening Assays for 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole Analogs
Introduction & Scientific Rationale
The 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole moiety represents a privileged pharmacophore in medicinal and agrochemical chemistry. Historically known as the core structure of "neonicotinoid" modulators (e.g., Clothianidin), this scaffold exhibits high affinity for Nicotinic Acetylcholine Receptors (nAChRs) .
While originally optimized for insect nAChR selectivity, structural analogs of this scaffold are increasingly screened in pharmaceutical contexts to identify:
-
Human nAChR Agonists/PAMs: For cognitive enhancement (Alzheimer’s, Schizophrenia) targeting
or subtypes. -
Safety/Tox Profiles: To ensure new agrochemicals do not cross-react with mammalian receptors.
-
Antimicrobial Agents: Recent SAR studies indicate efficacy against resistant bacterial strains (e.g., S. aureus), though this application note focuses on the ion-channel modulation pathway which requires complex HTS workflows.
The Screening Challenge
The primary challenge in screening this scaffold is the rapid desensitization kinetics of nAChRs. Traditional "wash-and-read" ELISA-style assays fail to capture the transient calcium influx triggered by these agonists. Therefore, this guide details a kinetic-based High-Throughput Screening (HTS) strategy utilizing Fluorometric Imaging Plate Reader (FLIPR) technology as the primary screen, validated by Automated Patch Clamp (APC).
Screening Cascade & Mechanism
The following workflow illustrates the logical progression from library screening to hit validation.
Figure 1: HTS Workflow. The cascade prioritizes throughput (FLIPR) before fidelity (Patch Clamp) to manage cost and time.
Primary Assay: FLIPR Calcium Flux (Agonist Mode)
Objective: Detect rapid intracellular calcium (
Biological System[1][2][3][4][5]
-
Cell Line: HEK293 or CHO-K1 stably transfected with the specific nAChR subtype of interest (e.g., human
or insect-chimeric /nAChR). -
Receptor Density: High expression is critical. Use antibiotic selection (e.g., G418, Zeocin) to maintain expression.
-
Chaperones: Co-expression of chaperone proteins (e.g., RIC-3 or NACHO) is often mandatory for proper surface trafficking of
-containing receptors.
Reagents & Buffers
| Component | Specification | Function |
| Dye | Calcium-6 or Fluo-4 NW (No Wash) | High-sensitivity Ca2+ indicator. Calcium-6 is preferred for its higher quantum yield and larger signal window. |
| Masking Agent | Probenecid (2.5 mM) | Inhibits anion transporters to prevent dye leakage from the cytosol. |
| Assay Buffer | HBSS + 20 mM HEPES | Physiological saline. pH adjusted to 7.4. |
| Agonist Control | Epibatidine or Acetylcholine | Positive control for normalization (100% response). |
| Antagonist Control | Methyllycaconitine (MLA) | For |
Detailed Protocol (384-Well Format)
Step 1: Cell Plating (Day -1)
-
Harvest cells using Accutase (avoid Trypsin to preserve surface receptors).
-
Dispense 10,000 - 15,000 cells/well in 25 µL culture medium into Poly-D-Lysine coated black-wall/clear-bottom 384-well plates.
-
Incubate overnight at 37°C, 5% CO
.
Step 2: Dye Loading (Day 0)
-
Prepare 2X Dye Loading Solution: Dissolve Calcium-6 dye in Assay Buffer containing 5 mM Probenecid.
-
Remove cell plate from incubator. Do not wash cells (washing disturbs the monolayer).
-
Add 25 µL of 2X Dye Loading Solution to each well (Final Vol = 50 µL).
-
Incubate: 1 hour at 37°C, followed by 15 minutes at Room Temperature (RT). Note: RT equilibration reduces thermal artifacts during the read.
Step 3: Compound Preparation
-
Prepare analogs in 100% DMSO at 10 mM (Master Plate).
-
Dilute to 5X final concentration in Assay Buffer (keep DMSO < 0.5% final).
-
Place Compound Plate in the FLIPR instrument.
Step 4: The "Add-and-Read" (Critical) Because nAChRs desensitize in milliseconds, the read must start before compound addition.
-
Instrument Settings (FLIPR Tetra/Penta):
-
Excitation: 470-495 nm (LED).
-
Emission: 515-575 nm.
-
Baseline Read: 10 seconds (1 sec interval).
-
Fluidics: Add 12.5 µL of 5X Compound (Speed: 20-50 µL/sec). Fast addition is crucial for synchronizing channel opening.
-
Response Read: 120 seconds (1 sec interval).
-
Data Analysis
-
Metric: Calculate
or Max-Min RFU. -
Normalization: Normalize to the response of the EC
of the reference agonist (e.g., 10 µM Epibatidine). -
QC Criteria: Rejection if Z-factor < 0.5.
-
Formula:
-
Secondary Assay: Automated Patch Clamp (APC)
Objective: Validate hits from FLIPR by directly measuring ionic currents, ruling out fluorescence artifacts (e.g., autofluorescent compounds common in thiazole synthesis).
Platform Configuration[6][7]
-
Instrument: QPatch II (Sophion) or SyncroPatch 384 (Nanion).
-
Mode: Whole-cell voltage clamp.
-
Chip Resistance: 2–5 MΩ.
Voltage Protocol
-
Holding Potential: -70 mV.
-
Ligand Application:
-
The thiazole analogs are lipophilic ("sticky"). Use a stacked liquid application to prevent cross-contamination.
-
Apply compound for 500 ms to 1 second .
-
Washout with buffer for 10 seconds.
-
-
Measurement: Record peak current amplitude (pA).
Interpretation[1]
-
Agonist: Immediate inward current upon application.
-
Desensitization: Rapid decay of current despite the continued presence of the compound.
-
Modulator (PAM): Co-apply with EC
Acetylcholine. Look for increased peak current or slowed desensitization (increased area under the curve).
Troubleshooting & Expert Insights
The "Sticky Compound" Problem
Thiazole-pyrazole analogs often have high LogP (lipophilicity).
-
Symptom: Low potency in plastic plates, high variation.
-
Solution: Use low-binding polypropylene source plates. Add 0.01% Pluronic F-127 to the assay buffer to maintain solubility during the transfer.
False Positives in FLIPR
-
Autofluorescence: Many thiazole derivatives fluoresce in the green spectrum (overlapping with Fluo-4).
-
Correction: Run a "Buffer Only" control. If the compound generates signal without cells, it is an optical artifact.
-
Agonist vs. PAM: A compound might appear inactive in agonist mode. Always run a PAM mode screen (add compound, incubate 5 min, then inject EC
ACh) if looking for potentiators.
Pathway Visualization
Understanding the cellular event is crucial for troubleshooting.
Figure 2: Signal Transduction Pathway.[1] The assay relies on the conversion of a millisecond gating event into a detectable fluorescence accumulation.
References
-
Casida, J. E. (2018). Neonicotinoids and other insect nicotinic acetylcholine receptor agonists. Annual Review of Entomology. Link
-
Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Application Guide. Molecular Devices Technical Library. Link
-
Dunlop, J., et al. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Nature Reviews Drug Discovery. Link
-
Taly, A., et al. (2009). Nicotinic acetylcholine receptors as drug targets. Current Drug Targets. Link
-
Sophion Bioscience. (2022). Automated Patch Clamp Protocols for Ligand-Gated Ion Channels. Sophion Application Notes. Link
Sources
Application Notes and Protocols for 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole in Medicinal Chemistry
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic combination of pharmacophoric fragments into a single molecular entity is a cornerstone of modern drug discovery. The thiazole and pyrazole rings are quintessential examples of "privileged structures," appearing in a multitude of FDA-approved drugs and clinical candidates due to their versatile binding capabilities and favorable pharmacokinetic profiles.[1][2][3] The title compound, 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole , represents a thoughtful hybridization of these two heterocycles. The 2-chloro-thiazole moiety acts as a versatile synthetic handle and a key interaction point in many biologically active molecules, while the pyrazole ring is renowned for its ability to form critical hydrogen bonds and participate in various receptor-ligand interactions.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging this scaffold. It provides not just protocols, but the strategic rationale behind them, empowering you to adapt, innovate, and accelerate your research programs. We will delve into the synthesis of this core scaffold, followed by detailed application notes and protocols for its exploration as an antimicrobial agent and a kinase inhibitor—two areas where pyrazole-thiazole hybrids have shown considerable promise.[1][2][6]
Part 1: Synthesis of the Core Scaffold
The synthesis of this compound is a two-step process, beginning with the synthesis of the key intermediate, 2-chloro-5-(chloromethyl)thiazole. This intermediate is a valuable building block for a variety of thiazole-containing compounds.[7][8]
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 2-chloro-5-(chloromethyl)thiazole (Intermediate)
This protocol is adapted from established industrial methods which utilize allyl isothiocyanate as a readily available starting material.[8][9][10] The causality behind this choice lies in the inherent reactivity of the allyl group, which undergoes chlorination and subsequent cyclization to form the desired thiazole ring. Sulfuryl chloride is often preferred over gaseous chlorine for laboratory-scale synthesis due to its ease of handling.
Materials:
-
Allyl isothiocyanate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Initial Solution: Dissolve allyl isothiocyanate (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M solution). Cool the flask to 0°C using an ice bath.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (2.1 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5°C. The reaction is exothermic, and slow addition is critical to prevent runaway reactions and the formation of polychlorinated byproducts.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a dark oil. Purify by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-chloro-5-(chloromethyl)thiazole as a pale yellow oil.
Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis. The expected ¹H NMR will show characteristic peaks for the thiazole ring proton and the chloromethyl protons.
Protocol 1.2: Synthesis of this compound (Final Scaffold)
This step involves the N-alkylation of pyrazole with the synthesized chloromethylated thiazole intermediate. The choice of a moderate base like potassium carbonate and a polar aprotic solvent like DMF or acetonitrile is crucial. Stronger bases (like NaH) could deprotonate the thiazole ring, leading to side products, while the polar solvent facilitates the SN2 reaction.[11]
Materials:
-
2-chloro-5-(chloromethyl)thiazole (from Protocol 1.1)
-
Pyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF (to make a ~0.2 M solution of pyrazole).
-
Addition of Alkylating Agent: Stir the suspension vigorously. Add a solution of 2-chloro-5-(chloromethyl)thiazole (1.1 eq) in a small amount of DMF dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-8 hours. The higher temperature is necessary to drive the alkylation to completion. Monitor the reaction by TLC until the starting thiazole is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water (to remove DMF) and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the title compound.
Self-Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). A key feature in the ¹H NMR will be the appearance of three distinct pyrazole ring protons and the disappearance of the pyrazole N-H proton.
Part 2: Application Note - Antimicrobial Agent Development
The hybridization of pyrazole and thiazole rings has been shown to produce compounds with significant antimicrobial activity.[1][2][5][12] This scaffold can be explored as a lead for novel antibiotics, addressing the urgent need for new treatments against resistant pathogens.
Rationale for Antimicrobial Potential
The antimicrobial activity of such hybrids is often attributed to their ability to mimic endogenous molecules and interact with key bacterial or fungal enzymes. The nitrogen and sulfur atoms in the heterocyclic rings can act as crucial hydrogen bond donors and acceptors, while the overall planar structure can facilitate intercalation or binding within active sites.[1] The 2-chloro substituent on the thiazole ring can be further functionalized to modulate activity and selectivity.
Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the antimicrobial potential of the scaffold.
Protocol 2.1: Primary Antimicrobial Screening (Disk Diffusion Assay)
This is a qualitative method to rapidly assess the antimicrobial potential against a panel of bacteria and fungi.
Materials:
-
Test compound (dissolved in DMSO, sterile)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile paper disks (6 mm)
-
Standard antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
DMSO (sterile, as negative control)
Procedure:
-
Prepare Inoculum: Grow microbial cultures overnight in appropriate broth. Adjust the turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of the agar plates with the prepared inoculum.
-
Disk Application: Aseptically place sterile paper disks onto the agar surface. Pipette a fixed amount (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL) onto a disk.
-
Controls: Apply a standard antibiotic disk and a DMSO-only disk to each plate.
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 28°C for 48-72 hours.
-
Analysis: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.
Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC)
This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth.
Materials:
-
Test compound (stock solution in DMSO)
-
Microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL in appropriate broth)
-
96-well microtiter plates
-
Mueller-Hinton Broth or appropriate fungal growth medium
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include wells with inoculum only (positive growth control) and broth only (negative control).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
Reading MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. If using an indicator, the MIC is the lowest concentration that prevents the color change.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Scaffold X | 64 | 128 | 32 |
| Ciprofloxacin | 1 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Part 3: Application Note - Kinase Inhibitor Development
The pyrazole-thiazole scaffold is a well-established core in the design of kinase inhibitors.[13][14][15] Many approved drugs, such as Dasatinib, feature a thiazole ring. The pyrazole moiety can form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature of Type I and Type II kinase inhibitors. This scaffold is a promising starting point for developing inhibitors against various kinases implicated in cancer and inflammatory diseases.[14][16]
Rationale for Kinase Inhibitor Potential
The this compound structure possesses key features for kinase inhibition:
-
Hinge Binding: The pyrazole nitrogen atoms are excellent hydrogen bond acceptors/donors, capable of interacting with the backbone amide groups of the kinase hinge region.
-
ATP Pocket Occupancy: The thiazole ring and its substituents can occupy the hydrophobic regions of the ATP-binding pocket.
-
Vector for SAR: The 2-chloro position is a prime site for modification (e.g., via Suzuki or Buchwald-Hartwig coupling) to introduce moieties that can target the solvent-exposed region or induce a DFG-out conformation, enhancing potency and selectivity.
Workflow for Kinase Inhibitor Discovery
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 9. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks | Al-Nahrain Journal of Science [anjs.edu.iq]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 16. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rational Design, Synthesis, and Evaluation of Thiazole-Based Antifungals
Executive Summary
The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the development of novel antifungal agents. The thiazole scaffold—a five-membered heterocyclic ring containing nitrogen and sulfur—serves as a bioisostere of the imidazole/triazole pharmacophore found in clinical antifungals like Fluconazole and Voriconazole.
This guide details the end-to-end workflow for developing novel thiazole derivatives, from rational design targeting the CYP51 enzyme to chemical synthesis via the Hantzsch method, and finally, biological validation using CLSI M27 reference standards.
Mechanism of Action & Rationale
The primary target for thiazole-based antifungals is Lanosterol 14
Molecular Mechanism
-
Binding: The unhindered nitrogen atom (N3) of the thiazole ring coordinates with the heme iron (
) in the active site of CYP51. -
Inhibition: This coordination prevents the binding of the natural substrate (lanosterol) and oxygen activation.
-
Lethality: The blockade leads to the depletion of ergosterol and the accumulation of toxic 14
-methylated sterols (e.g., lanosterol, 14 -methyl-3,6-diol), disrupting membrane integrity and membrane-bound protein function.[1][2]
Pathway Visualization
The following diagram illustrates the specific blockade point within the ergosterol biosynthesis pathway.
Figure 1: Mechanism of Action showing CYP51 inhibition by thiazole derivatives leading to toxic sterol accumulation.[2]
Rational Design Strategy (SAR)
To maximize potency and selectivity, the design of the thiazole core must adhere to specific Structure-Activity Relationship (SAR) principles.
| Position | Modification Strategy | Rationale |
| C2 Position | Hydrazone or Amine Linkers | Provides hydrogen bond donors/acceptors to interact with the access channel of CYP51 (Tyr118/Tyr132 residues). |
| C4 Position | Phenyl / Heteroaryl Ring | Occupies the hydrophobic pocket adjacent to the heme. Electron-withdrawing groups (F, Cl, NO |
| C5 Position | Small Alkyl / H | Steric bulk here often reduces activity; maintaining a hydrogen or methyl group is usually preferred to avoid clashing with the heme propionate groups. |
Critical Design Note: Ensure the calculated LogP (cLogP) remains between 2.5 and 4.5. Excessive lipophilicity (
Chemical Synthesis Protocol
The Hantzsch Thiazole Synthesis is the most robust method for generating 2,4-disubstituted thiazoles. It involves the condensation of
Synthetic Workflow Diagram
Figure 2: Step-by-step workflow for the Hantzsch Thiazole Synthesis.[3][4]
Detailed Protocol
Reagents:
-
Substituted 2-bromoacetophenone (1.0 eq)
-
Thiourea or substituted thiobenzamide (1.1 eq)
-
Absolute Ethanol (10 mL per mmol)
-
Ammonium Hydroxide (25%)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the thioamide in absolute ethanol.
-
Addition: Add 1.0 mmol of the
-haloketone dropwise at room temperature. Note: If the reaction is highly exothermic, cool on an ice bath during addition. -
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting haloketone spot should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the thiazole hydrobromide salt will precipitate directly.
-
Neutralization:
-
Filter the solid salt.
-
Suspend the salt in water and adjust pH to ~9-10 using Ammonium Hydroxide. This liberates the free base.
-
-
Purification: Filter the free base and recrystallize from hot ethanol or ethanol/water mixtures.
-
Characterization: Confirm structure via
H-NMR (look for the thiazole C5-H singlet around 7.0–8.0 ppm) and Mass Spectrometry.
Biological Evaluation: CLSI M27 Protocol
To determine the Minimum Inhibitory Concentration (MIC), you must use the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Standard: CLSI M27 (Yeasts) or M38 (Filamentous Fungi).[5]
Assay Setup (96-Well Plate)
Medium: RPMI 1640 buffered to pH 7.0 with MOPS (0.165 M). Why? This medium is chemically defined and lacks antagonists that bind azoles, ensuring reproducible results.
Inoculum Preparation:
-
Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar for 24h.
-
Suspend colonies in sterile saline.
-
Adjust density to
to cells/mL (0.5 McFarland standard). -
Dilute 1:100, then 1:20 in RPMI 1640 to achieve a final test concentration of
to cells/mL .
Plate Layout:
-
Columns 1-10: Serial 2-fold dilutions of the thiazole derivative (Range: 64
g/mL to 0.125 g/mL). -
Column 11: Growth Control (Media + Cells + solvent vehicle).
-
Column 12: Sterility Control (Media only).
Incubation & Readout
-
Conditions: Incubate at 35°C for 24 hours (for Candida spp.).
-
Endpoint: The MIC is the lowest concentration that causes a 50% reduction in turbidity (prominent decrease) compared to the growth control (for azoles/thiazoles).
-
Note: Azoles are fungistatic, not fungicidal, so "clear" wells are not required for MIC determination, unlike amphotericin B.
-
Data Recording Example
| Compound ID | R-Group (C4) | MIC ( | MIC ( | Interpretation |
| TZ-01 | Phenyl | 32.0 | >64 | Inactive |
| TZ-05 | 4-Cl-Phenyl | 4.0 | 8.0 | Moderate |
| TZ-09 | 2,4-di-F-Phenyl | 0.25 | 0.5 | Potent |
| Fluconazole | (Control) | 0.5 | 4.0 | Reference |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4). [Link][6]
-
Pettit, R. K., et al. (2015). "The Hantzsch Thiazole Synthesis: A Versatile Route to Bioactive Heterocycles." Journal of Heterocyclic Chemistry. [Link]
-
Warrilow, A. G., et al. (2013). "CYP51: The target of azole antifungal drugs."[1][2][8] Clinical Microbiology Reviews. [Link]
-
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. njccwei.com [njccwei.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the purification of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
Technical Support Center: Purification of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
Welcome to the dedicated technical support guide for navigating the purification challenges of this compound. This molecule, a key heterocyclic building block in medicinal chemistry and agrochemical development, presents unique purification hurdles due to its combination of a reactive chlorothiazole ring and a basic pyrazole moiety.[1][2][3][4] This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, blending established chemical principles with practical, field-tested advice.
Our approach is rooted in a first-principles understanding of the chemistry involved. We will explore not just what to do, but why a particular technique is effective, empowering you to adapt and troubleshoot with confidence.
Section 1: Understanding the Challenge - Common Impurities and Their Origins
Effective purification begins with anticipating the impurities. The synthetic route to this compound, typically involving the alkylation of pyrazole with a reactive precursor like 2-chloro-5-(chloromethyl)thiazole, can generate a predictable profile of side-products and unreacted materials.
FAQs: Impurity Profiling
Q1: What are the most probable impurities I should expect in my crude reaction mixture?
A: Based on the common synthetic pathways, your crude product is likely to contain a mixture of the following:
-
Unreacted Starting Materials: The most common impurities are residual 2-chloro-5-(chloromethyl)thiazole and unreacted pyrazole. Their presence is often due to incomplete reaction or suboptimal stoichiometry.[5]
-
Over-Alkylated Byproducts: Pyrazole has two nitrogen atoms, and while one is sterically hindered, slight N-2 alkylation can occur, leading to an isomeric impurity that can be difficult to separate.
-
Hydrolysis Products: The 2-chloro group on the thiazole ring is susceptible to hydrolysis, especially during aqueous workups or if moisture is present, leading to the formation of the corresponding 2-hydroxythiazole derivative.
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, acetonitrile) or workup (e.g., ethyl acetate, dichloromethane) are often present.
-
Decomposition Products: Thiazole derivatives can exhibit limited thermal stability.[6] Prolonged heating during reaction or purification can lead to degradation.
Caption: Potential impurity pathways in the synthesis.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying multi-gram quantities of a solid product.[7] Its success hinges on selecting a solvent system where the target compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures, while impurities remain soluble at all temperatures.[8]
Troubleshooting Guide: Recrystallization Issues
Q1: My product is "oiling out" as a liquid instead of forming crystals upon cooling. What's wrong?
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[8]
-
Causality: The high concentration of the solute upon cooling exceeds its solubility limit so rapidly that molecules do not have time to orient into an ordered crystal lattice. Impurities can disrupt this process.
-
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to reduce saturation.[9]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath. Slow cooling is critical for forming pure, well-defined crystals.
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.[9]
-
Q2: My final crystalline product is still impure. How can I improve its purity?
A: This suggests that impurities are co-crystallizing with your product. This happens when an impurity has similar solubility properties to the target compound in the chosen solvent.
-
Causality: The crystal lattice incorporates impurities as it forms, a common issue when the impurity and product are structurally similar (e.g., the N-2 alkylated isomer).
-
Solutions:
-
Change the Solvent System: No single solvent is perfect for all compounds. Experiment with different solvents or solvent mixtures. A good strategy is to use a binary solvent system: one solvent in which the compound is soluble (e.g., Dichloromethane, Ethyl Acetate) and a second "anti-solvent" in which it is insoluble (e.g., Hexane, Heptane). Dissolve the crude product in the minimum amount of the soluble solvent and slowly add the anti-solvent until turbidity persists.
-
Activated Carbon Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated carbon to the hot solution, followed by hot filtration to remove the carbon before cooling.
-
Pre-Purification: A rapid filtration through a small plug of silica gel (a "silica plug") can remove highly polar or non-polar impurities before recrystallization.
-
Data Table: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Heptane | 98 | 0.1 | Good anti-solvent for precipitating polar compounds. |
| Toluene | 111 | 2.4 | Can dissolve moderately polar compounds when hot. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent for many heterocyclic compounds. |
| Acetonitrile | 82 | 5.8 | Good for moderately polar to polar compounds. |
| Isopropanol | 82 | 3.9 | Often a good choice for compounds with H-bond donors/acceptors.[10] |
| Ethanol | 78 | 4.3 | Similar to isopropanol; often used in mixtures with water.[11][12] |
Section 3: Troubleshooting Column Chromatography
For smaller scales or when recrystallization fails, flash column chromatography is the method of choice.[7] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.
Caption: General purification troubleshooting workflow.
Troubleshooting Guide: Column Chromatography Issues
Q1: My compound and an impurity have very similar Rf values on TLC, leading to poor separation on the column. What can I do?
A: This is a classic resolution problem. Improving separation requires optimizing the selectivity of your chromatographic system.
-
Causality: The chosen eluent is not differentiating enough between the polarity of your product and the impurity.
-
Solutions:
-
Adjust Eluent Polarity: Aim for an Rf value for your target compound of ~0.2-0.3 for optimal separation. If your spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., from 1:1 Hexane:EtOAc to 3:1 Hexane:EtOAc).[13]
-
Change Solvent System: If adjusting polarity isn't enough, change the nature of the solvents. For example, switching from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system can alter the specific interactions with the silica gel and improve separation.
-
Use a Longer Column: Increasing the column length provides more stationary phase for the separation to occur, which can improve the resolution of closely eluting compounds.[13]
-
Q2: My compound is streaking or tailing on the TLC plate and the column, resulting in broad peaks and poor recovery. Why?
A: Streaking is often caused by the acidic nature of standard silica gel interacting with basic compounds. The pyrazole and thiazole nitrogens in your molecule can be basic enough to cause this issue.
-
Causality: The basic nitrogen atoms in your molecule are strongly, and sometimes irreversibly, adsorbing to the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic compound to travel through the column more cleanly.[13]
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Check for Overloading: Ensure you are not loading too much crude material onto the column. Overloading is a common cause of tailing and poor separation.
-
Section 4: Key Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential recrystallization solvent dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, it is not a suitable solvent. If it is poorly soluble, heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.[8]
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a spatula tip of activated carbon and swirl for 2-3 minutes.
-
Hot Filtration (Optional): If carbon or other insoluble material is present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf of 0.2-0.3. The impurity spots should be as far away as possible.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Fill the column with the chosen eluent.
-
Slowly pour the silica gel into the column as a slurry with the eluent. Tap the column gently to ensure even packing without air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the minimum amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pipette bulb or compressed air) to push the solvent through. Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole.
- Google Patents. (n.d.). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
- Chem-Impex. (n.d.). 2-Chloro-4-methyl-thiazole.
- Reddit. (2018). Suzuki purification problem.
- Chem-Impex. (n.d.). 2-Chloro-1,3-thiazole.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180.
- MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?.
- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- European Patent Office. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - EP 0794180 B1.
- DOI. (n.d.). SUPPORTING INFORMATION.
- University of Rochester. (n.d.). How To Run A Reaction: Purification.
- ECHEMI. (n.d.). 2-Chloro-4-(chloromethyl)thiazole SDS, 5198-76-5 Safety Data Sheets.
- National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- University of Colorado Boulder. (2015). Column Chromatography Procedures.
- SciSpace. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation.
- ResearchGate. (n.d.). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole.
- National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.
- Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- ResearchGate. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
- Amazon Web Services. (n.d.). Supporting Information Design, synthesis and structure-activity relationship studies of novel fused heterocycles-linked triazole.
- IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 11. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Identifying and minimizing byproducts in thiazole synthesis
Topic: Identifying and Minimizing Byproducts in Thiazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.4 (Current)
Core Directive & System Overview
Welcome to the Precision Thiazole Synthesis Support Hub. Thiazoles are pharmacophores in critical therapeutics (e.g., Ritonavir, Dasatinib, Epothilone). However, their synthesis—particularly the Hantzsch method—is notorious for generating "polymeric tars," regioisomeric impurities, and oxidative byproducts that complicate downstream purification.
This guide moves beyond standard textbook procedures. It provides a causality-driven troubleshooting framework designed to isolate specific failure modes in the reaction mechanism and eliminate them at the source.
The Hantzsch Mechanism: Failure Points Analysis
To minimize byproducts, one must understand where the reaction diverges from the productive pathway. The Hantzsch synthesis involves the condensation of an
Mechanistic Flow & Divergence (Graphviz)
Figure 1: Critical Control Points in Hantzsch Synthesis. Green path represents the ideal workflow; Red nodes indicate byproduct formation.
Troubleshooting Modules
Module A: The "Black Tar" Phenomenon (Polymerization)
Symptom: The reaction mixture turns into a viscous, dark brown/black oil or solid that is insoluble in standard solvents. Yield is <20%.
Root Cause Analysis:
The
Corrective Protocol:
-
Purity Check: Run a TLC of your
-haloketone. If there is a baseline spot, purify immediately. Degraded starting material autocatalyzes tar formation. -
Dosing Strategy: Do not add the haloketone all at once.
-
Step 1: Dissolve thioamide (1.1 equiv) in EtOH or DMF.
-
Step 2: Cool to 0°C.
-
Step 3: Add
-haloketone solution dropwise over 30–60 minutes. -
Rationale: Keeps the concentration of the electrophile low relative to the nucleophile, statistically favoring the Cross-Reaction (Thiazole) over the Self-Reaction (Tar).
-
Module B: Regioisomer Control (Amino vs. Imino)
Symptom: LCMS shows a single peak with the correct mass, but NMR reveals different chemical shifts (e.g., NH proton location). You have formed the 2-imino-2,3-dihydrothiazole instead of the 2-aminothiazole .
Root Cause Analysis: Thioamides/thioureas are ambident nucleophiles (Sulfur vs. Nitrogen).
-
Kinetic Control (Desired): Sulfur is softer and more nucleophilic
S-alkylation Thiazole. -
Thermodynamic/Acid Control (Undesired): Under strongly acidic conditions or high heat, the reaction may favor N-alkylation or rearrangement to the imino form.
Optimization Table: Solvent & Base Effects
| Variable | Condition | Outcome | Recommendation |
| pH | Acidic (pH < 4) | Increases Imino-isomer risk | Buffer with NaOAc or TEA (1.0 equiv). |
| Solvent | Ethanol (Reflux) | Standard, but slow | Good for stable substrates. |
| Solvent | Water (Green) | High Selectivity | Hydrophobic effect accelerates S-attack. |
| Solvent | PEG-400 | High Yield | Stabilizes intermediates; easy workup. |
Module C: Oxidative Stalling (Thiazolines)
Symptom: Product mass is [M+2] compared to expected. NMR shows lack of aromaticity.
Root Cause Analysis: The intermediate hydroxythiazoline failed to dehydrate. This is common with electron-withdrawing groups on the ketone.
Corrective Protocol:
-
Forcing Dehydration: Add a scavenger like Trifluoroacetic Anhydride (TFAA) or p-TsOH (catalytic) and reflux in toluene with a Dean-Stark trap.
-
Aromatization: If the intermediate is a thiazoline (no hydroxy), treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ to force oxidation to the aromatic thiazole.
Optimized Experimental Protocol
Standardized for 2-Aminothiazole Synthesis (10 mmol scale)
Reagents:
- -Bromoacetophenone (freshly recrystallized)
-
Thiourea (1.1 equiv)
-
Solvent: Water (Green Chemistry Method) or Ethanol.[5]
Procedure:
-
Preparation: Suspend Thiourea (11 mmol) in Water (20 mL). Heat to 50°C until dissolved.
-
Addition: Add
-Bromoacetophenone (10 mmol) in small portions (solid) or dropwise (if liquid) over 20 minutes.-
Note: The mixture will become heterogeneous.
-
-
Reaction: Stir at reflux (100°C) for 2–4 hours. Monitor by TLC.[1][6]
-
Visual Check: The disappearance of the oily haloketone droplets and the precipitation of a solid (hydrobromide salt) indicates progress.
-
-
Workup (Critical for Purity):
-
Cool to 0°C.
-
Filtration 1: Filter the solid. This is often the HBr salt of the product. Wash with cold acetone (removes non-polar tars).
-
Free Basing: Suspend the salt in water and adjust pH to 8–9 with Ammonium Hydroxide (
). -
Filtration 2: The free base thiazole precipitates. Filter, wash with water, and dry.
-
Self-Validating Check:
-
If the initial filtrate is dark black but the filter cake is white/yellow, the protocol succeeded in separating the polymer byproduct from the product salt.
Decision Tree: Troubleshooting Workflow
Figure 2: Rapid Response Decision Tree for Thiazole Synthesis Anomalies.
Frequently Asked Questions (FAQ)
Q: Why is my product red/brown even after filtration?
A: This is usually due to trace amounts of oxidized sulfur species or iodine (if
-
Fix: Wash the solid product with a 5% Sodium Thiosulfate solution. If the color persists, recrystallize from ethanol with activated charcoal.
Q: Can I use microwave irradiation?
A: Yes, and it is highly recommended. Microwave synthesis often reduces reaction times from hours to minutes (e.g., 10 min at 120°C). The rapid heating profile minimizes the time window for the
Q: My haloketone is a lachrymator (tear gas). Are there alternatives?
A: Yes. You can use a "one-pot" approach involving the ketone + NBS (N-Bromosuccinimide) + Thioamide.[7] This generates the
References
-
BenchChem. (2025).[6][8] Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Retrieved from
-
Bramley, S. E., et al. (1987).[2] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[2][6][9] Journal of the Chemical Society, Perkin Transactions 1, 639-643.[2] Retrieved from [2]
-
Potewar, T. M., et al. (2025). Green synthetic strategies toward thiazoles: a sustainable approach.[4][10][11] ResearchGate. Retrieved from
-
Kashyap, S. J., et al. (2025). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives.[7][10] Retrieved from
-
ChemHelpAsap. (2020).[1] Hantzsch thiazole synthesis - laboratory experiment.[1][12] Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bepls.com [bepls.com]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Enhancing the Stability of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole Formulations
Welcome to the technical support center for 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this promising heterocyclic compound. Here, we synthesize our in-house expertise with established scientific principles to provide you with practical, actionable solutions to common stability challenges. Our goal is to empower you to develop robust and effective formulations by understanding the underlying chemical principles governing the stability of this molecule.
Understanding the Stability Landscape of a Pyrazolyl-Thiazole Derivative
The chemical architecture of this compound presents a unique set of stability considerations. The molecule's inherent reactivity stems from the interplay of its three key structural motifs: the electron-deficient 2-chlorothiazole ring, the aromatic 1H-pyrazole ring, and the methylene bridge that connects them. Each of these components can be susceptible to specific degradation pathways, which are often exacerbated by formulation excipients and environmental stressors.
This guide will walk you through potential degradation mechanisms, provide troubleshooting for common experimental observations, and offer a comprehensive set of frequently asked questions to proactively guide your formulation development.
Troubleshooting Guide: Addressing Formulation Instabilities
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Potency in Aqueous Formulations, Especially at Neutral to Basic pH
Potential Cause: You are likely observing hydrolysis of the molecule. There are two primary sites susceptible to hydrolysis:
-
Nucleophilic Substitution of the 2-Chloro Group: The chlorine atom on the thiazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the thiazole ring itself.[1] In the presence of water or other nucleophiles, the chloro group can be displaced to form a 2-hydroxy-thiazole derivative, which is often inactive. This reaction is typically accelerated at higher pH.
-
Cleavage of the Methylene Bridge: While the C-N and C-C bonds of the methylene linker are generally stable, certain conditions, particularly in the presence of strong acids or bases, could potentially lead to cleavage. Studies on similar heterocyclic structures have shown that ester linkages adjacent to pyrazole rings can be highly susceptible to hydrolysis.[2] While this is not an ester, it highlights the potential for lability at this position.
Experimental Diagnosis & Resolution:
-
pH Profiling: Conduct a pH-rate profile study. Prepare your formulation in a series of buffers ranging from pH 2 to 8 and monitor the degradation of the parent compound over time using a stability-indicating HPLC method. A significant increase in degradation rate as pH increases would point towards nucleophilic attack on the 2-chlorothiazole.
-
Forced Degradation Under Hydrolytic Conditions:
-
Acidic Hydrolysis: Treat a solution of your compound with 0.1 N HCl at a controlled temperature (e.g., 60 °C) and monitor for degradation products.
-
Basic Hydrolysis: Treat a solution with 0.1 N NaOH at room temperature and monitor for rapid degradation.
-
Neutral Hydrolysis: Reflux a solution in water.
-
-
Structural Elucidation of Degradants: Isolate the major degradation products using preparative HPLC and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This will definitively identify the site of hydrolysis.
Mitigation Strategies:
-
Formulate at Low pH: Based on your pH profile, select a buffer system that maintains the pH in the most stable range, likely acidic.
-
Aqueous-Organic Co-solvent Systems: If the compound is intended for a liquid formulation, consider using a co-solvent system (e.g., water/propylene glycol, water/ethanol) to reduce the activity of water and slow down hydrolysis.
-
Lyophilization: For parenteral formulations, lyophilization (freeze-drying) to produce a solid powder for reconstitution can significantly enhance long-term stability by removing water.
Issue 2: Formulation Discoloration or the Appearance of New Peaks in the Chromatogram Upon Exposure to Light
Potential Cause: Photodegradation is a common issue for aromatic and heterocyclic compounds. The thiazole and pyrazole rings contain π-electron systems that can absorb UV and visible light, leading to photochemical reactions. Studies on other thiazole-containing compounds with aryl substituents have shown that they can react with singlet oxygen via a [4+2] cycloaddition, leading to unstable endoperoxides that rearrange into degradation products.[3][4]
Experimental Diagnosis & Resolution:
-
Photostability Studies (ICH Q1B): Expose your drug substance and formulated product to controlled light conditions (a combination of visible and UV light) and monitor for the appearance of degradants. A control sample protected from light should be run in parallel.
-
Characterize Photodegradants: Isolate and identify the structure of the major photodegradation products to understand the mechanism.
Mitigation Strategies:
-
Light-Protective Packaging: Store the drug substance and final formulation in amber or opaque containers to prevent light exposure.
-
Antioxidants/Quenchers: While less common for photostability, in some cases, the inclusion of an excipient that can quench singlet oxygen or free radicals may offer some protection.
-
Opaque Coating: For solid dosage forms, an opaque film coating can provide an effective light barrier.
Issue 3: Precipitation or Cloudiness in Liquid Formulations Over Time
Potential Cause: This could be due to several factors:
-
Poor Solubility: The compound may have borderline solubility in your chosen vehicle, and slight temperature fluctuations during storage could cause it to precipitate.
-
Formation of an Insoluble Degradant: A degradation product, such as the 2-hydroxy-thiazole derivative, may be less soluble than the parent compound.
-
Excipient Incompatibility: An interaction with an excipient could be leading to the formation of an insoluble complex.
Experimental Diagnosis & Resolution:
-
Solubility Studies: Determine the equilibrium solubility of your compound in the formulation vehicle at various temperatures.
-
Analyze the Precipitate: Isolate the precipitate by centrifugation or filtration and analyze it using techniques like HPLC, MS, and FTIR to determine if it is the parent compound or a degradant.
-
Excipient Compatibility Screening: Conduct binary mixture studies of your API with individual excipients. Store the mixtures under stressed conditions (e.g., elevated temperature and humidity) and analyze for any physical or chemical changes.[5][6]
Mitigation Strategies:
-
Solubilizing Agents: Incorporate solubilizing excipients such as surfactants (e.g., polysorbates) or cyclodextrins.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH to a region of higher solubility can be effective.
-
Co-solvents: As mentioned for hydrolysis, co-solvents can also enhance solubility.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting excipients for a solid oral dosage form of this compound?
A1: Given the potential for hydrolysis and nucleophilic attack, the most critical factors are the moisture content and the chemical nature of the excipients.
-
Low Moisture Excipients: Opt for excipients with low water content and low hygroscopicity. For example, anhydrous lactose or microcrystalline cellulose with low moisture content.
-
Avoid Basic Excipients: Steer clear of excipients that could create a basic microenvironment, as this could accelerate the hydrolysis of the 2-chloro group. For instance, be cautious with lubricants like magnesium stearate, which can be slightly basic. Consider alternatives like sodium stearyl fumarate.
-
Check for Reactive Impurities: Some excipients can contain reactive impurities. For example, povidone can contain peroxides, which could lead to oxidative degradation. Ensure you are using high-purity, pharmaceutical-grade excipients and consider performing compatibility studies.[7]
Q2: How can I design a forced degradation study for this molecule?
A2: A well-designed forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8] The study should include the following stress conditions:
| Stress Condition | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 60-80 °C | Cleavage of the methylene bridge, hydrolysis of the pyrazole ring. |
| Base Hydrolysis | 0.1 N NaOH at room temperature | Nucleophilic substitution of the 2-chloro group, potential cleavage of the methylene bridge. |
| Oxidative Stress | 3% H₂O₂ at room temperature | Oxidation of the sulfur atom in the thiazole ring to a sulfoxide or sulfone. |
| Thermal Stress | Dry heat at 80-100 °C | General decomposition, potential fragmentation of the molecule. |
| Photostability | ICH Q1B conditions | Photodegradation of the aromatic rings. |
Q3: What analytical techniques are most suitable for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of your stability testing program.
-
HPLC with UV Detection: This is the primary technique for quantifying the parent compound and detecting degradation products. The method must be validated to demonstrate specificity, meaning it can resolve the parent peak from all potential degradation products and excipients.
-
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is invaluable for the identification and structural elucidation of unknown degradation products found during forced degradation and stability studies.
-
Spectroscopic Techniques (FTIR, NMR): These techniques are crucial for the definitive structural confirmation of isolated degradation products.
Visualizing Potential Degradation and Experimental Workflow
To aid in your understanding, the following diagrams illustrate a potential degradation pathway and a recommended experimental workflow for troubleshooting.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting formulation instability.
References
- Benchchem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
- RSC Publishing. (n.d.). Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles.
- ResearchGate. (n.d.). Results of the nucleophilic substitution of chlorine in....
- PMC - NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- Protheragen. (n.d.). API and Excipients Compatibility Studies.
- PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Veeprho. (2024, December 27). API Excipient Compatibility Study.
- Labinsights. (2023, May 8). Regulatory Guidelines for API-Excipient Compatibility Studies.
- ScienceDirect. (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- PMC. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.
- JOCPR. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach.
- Crystal Pharmatech Co., Ltd. (2025, August 11). Excipient Selection and Compatibility Studies.
- Semantic Scholar. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (2025, February 19). Density Functional Theory Study of Methylene Blue Demethylation as a Key Step in Degradation Mediated by Reactive Oxygen Species.
- ResearchGate. (2025, August 5). Degradation Mechanism of Methylene Blue in a Heterogeneous Fenton-like Reaction Catalyzed by Ferrocene | Request PDF.
- PMC - NIH. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Frontiers. (2022, December 5). Efficient catalytic degradation of methylene blue by a novel Fe3+-TiO2@CGS three-dimensional photoelectric system.
- MDPI. (2022, April 20). Preparation of a Heterogeneous Catalyst CuO-Fe2O3/CTS-ATP and Degradation of Methylene Blue and Ciprofloxacin.
- Science of Synthesis. (n.d.). Product Class 17: Thiazoles.
- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- ACS Publications. (2025, July 8). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.
- PubMed. (2001, June 4). Synthesis and hydrolytic stability studies of albendazole carrier prodrugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 6. veeprho.com [veeprho.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epj-conferences.org [epj-conferences.org]
Troubleshooting in vitro assays with 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
Introduction: Understanding Your Scaffold
Welcome to the technical support hub for 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole . As a researcher utilizing this scaffold—likely as a fragment for succinate dehydrogenase inhibitors (SDHIs), kinase inhibitors, or agrochemical intermediates—you are working with a molecule that possesses distinct physicochemical liabilities.
This guide moves beyond generic advice to address the specific behaviors of the 2-chlorothiazole and pyrazole moieties. This scaffold is lipophilic, prone to specific modes of chemical instability, and susceptible to colloidal aggregation. The protocols below are designed to isolate these variables and validate your biological data.
Module 1: Chemical Stability & Thiol Reactivity
The Issue:
-
"My IC50 shifts significantly when I change the incubation time."
-
"The compound shows activity in fresh buffer but loses potency after 2 hours."
The Mechanism:
The 2-chloro position on the thiazole ring is an electrophilic center. The adjacent nitrogen atom in the thiazole ring withdraws electron density, activating the C-Cl bond for Nucleophilic Aromatic Substitution (
Troubleshooting Protocol:
-
Diagnose: Incubate your compound (10 µM) in your assay buffer (with DTT) for 0, 1, and 4 hours. Analyze via LC-MS. A mass shift of +119 Da (displacement of Cl by DTT adduct) confirms the reaction.
-
Corrective Action:
-
Switch Reducing Agents: Replace DTT/BME with TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is a strong reducing agent but is sterically hindered and significantly less nucleophilic toward heteroaromatic halides.
-
Fresh Preparation: If DTT is mandatory for enzyme stability, add the compound last and minimize pre-incubation times.
-
Visualizing the Instability Pathway
Figure 1: Mechanism of DTT-mediated inactivation of the 2-chlorothiazole scaffold.[1]
Module 2: Solubility & Precipitation ("The Crash")
The Issue:
-
"My dose-response curve is flat or noisy."
-
"I see variable results between technical replicates."
The Mechanism: This scaffold contains a lipophilic pyrazole-methyl-thiazole core.[1] While soluble in DMSO, it has high lattice energy and poor aqueous solubility. When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the compound often precipitates immediately ("crashes out") before it can dissolve, forming micro-crystals that are invisible to the naked eye but inactive in the assay.
Troubleshooting Protocol: The "Intermediate Dilution" Method
Do NOT pipette 100% DMSO stock directly into the assay well. Use this validated dilution scheme:
| Step | Source | Destination | Solvent System | Purpose |
| 1 | 10 mM Stock (100% DMSO) | Intermediate Plate | 100% DMSO | Create serial dilutions in DMSO first. |
| 2 | Intermediate Plate | Pre-Dilution Plate | Assay Buffer (No Protein) | Critical Step: Dilute 1:20 into buffer. Allow to equilibrate. Shake 5 mins. |
| 3 | Pre-Dilution Plate | Final Assay Plate | Assay Buffer + Protein | Transfer to final reaction. Final DMSO is 5% or less. |
Validation Check:
Measure Light Scattering (DLS) or simply read Absorbance at 600nm (turbidity) of your top concentration in buffer. If
Module 3: Promiscuous Inhibition (Aggregation)
The Issue:
-
"The compound inhibits unrelated enzymes (e.g., AmpC, MDH)."
-
"The Hill Slope of my IC50 curve is steep (> 2.0)."
The Mechanism: Hydrophobic fragments like this compound can form colloidal aggregates at micromolar concentrations.[1] These colloids sequester proteins non-specifically, leading to false-positive inhibition. This is a common "PAINS" (Pan-Assay Interference Compounds) behavior for this class of heterocycles.
Troubleshooting Protocol:
-
Detergent Sensitivity Test: Run your assay with and without 0.01% Triton X-100 (or Tween-20).
-
True Inhibitor: IC50 remains constant.
-
Aggregator: IC50 shifts dramatically (potency is lost) in the presence of detergent, as the detergent disrupts the colloids.
-
-
Centrifugation Test: Spin your diluted compound samples at high speed (e.g., 10,000 x g for 10 mins) before adding enzyme. If the supernatant loses activity, the "inhibitor" was actually a precipitant/aggregate.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing assay anomalies with thiazole-pyrazole scaffolds.
Module 4: Synthesis Artifacts
The Issue:
-
"The compound shows unexpected cytotoxicity in cell-based assays."
The Mechanism: This scaffold is frequently synthesized via the alkylation of pyrazole with 2-chloro-5-(chloromethyl)-1,3-thiazole .[1] The starting material (the chloromethyl species) is a potent alkylating agent (potential carcinogen/toxin). Even trace amounts (<1%) can drive toxicity in cellular assays, masking the true effect of your target compound.
Solution:
-
Ensure your material is >95% pure via HPLC.
-
Specifically check for the presence of the chloromethyl intermediate using LC-MS (Target Mass ~168 Da).
References
-
Thiol Reactivity in Assays: BenchChem. (2025). Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. Link (Demonstrates the susceptibility of the 2-chlorothiazole position to nucleophilic attack).
- Aggregation Based Inhibition: McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry.
-
Thiazole Scaffold Properties: Chimenti, F., et al. (2011). Synthesis and biological evaluation of novel 2-thiazolylhydrazones. European Journal of Medicinal Chemistry. Link
- TCEP vs DTT: Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants Tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry.
-
Crystallographic Data: Zhao, L. L., et al. (2011).[2][3] 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E. Link (Provides structural context for the electrophilic starting material).
Sources
Technical Support Center: Understanding the Degradation Pathways of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its degradation pathways. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?
A1: Based on the chemical structure, which combines a pyrazole ring, a methylene linker, and a 2-chloro-thiazole moiety, the most probable degradation pathways involve hydrolysis, oxidation, and photodegradation. The sulfur and nitrogen atoms in the thiazole ring are susceptible to oxidation, potentially forming sulfoxides or N-oxides.[1][2][3] The 2-chloro substituent on the thiazole ring can be a site for nucleophilic substitution, particularly under hydrolytic conditions. Furthermore, the entire heterocyclic system may be sensitive to light, which can induce complex rearrangements or cleavage.[4]
Q2: How does the pyrazole moiety influence the overall stability of the molecule?
A2: The pyrazole ring itself is a relatively stable aromatic heterocycle. However, its presence can influence the electronic properties of the entire molecule. The linkage to the thiazole ring via a methylene bridge may be a point of lability. Thermal studies on related N-substituted pyrazoles suggest that the stability can be influenced by the nature of the substituent, with more electronegative groups sometimes decreasing thermal stability.[5]
Q3: Is the 2-chloro substituent on the thiazole ring stable?
A3: The chlorine atom at the 2-position of a thiazole ring is known to be susceptible to nucleophilic substitution.[6] Under hydrolytic conditions (acidic or basic) or in the presence of other nucleophiles, this chlorine atom could be displaced, for instance, by a hydroxyl group to form the corresponding 2-hydroxythiazole derivative. This derivative would likely exist in its tautomeric 2-thiazolinone form.
Q4: What role does the sulfur atom in the thiazole ring play in the degradation process?
A4: The sulfur atom in the thiazole ring is a primary target for oxidation.[1][2] Oxidizing agents can convert the sulfur to a sulfoxide or a sulfone. This oxidation can alter the electronic properties of the thiazole ring, potentially making it more susceptible to further degradation, such as ring cleavage.[1]
Q5: Are there any known issues with the thermal stability of this compound?
Troubleshooting Guide
Issue 1: Unexpected Peaks Observed in HPLC Analysis During a Stability Study
Symptoms:
-
Appearance of one or more new peaks in the chromatogram that were not present in the initial analysis.
-
A corresponding decrease in the peak area of the parent compound, this compound.
-
Poor mass balance in quantitative analysis.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolytic Degradation | 1. Analyze the pH of your sample solution. 2. Compare chromatograms of samples stored at different pH values (e.g., acidic, neutral, basic). 3. If degradation is pH-dependent, consider adjusting the formulation or storage buffer to a more stable pH range. | The 2-chloro substituent on the thiazole ring is susceptible to hydrolysis, leading to its replacement by a hydroxyl group. The methylene bridge or the pyrazole ring could also be affected by pH extremes. |
| Oxidative Degradation | 1. Check for potential sources of oxidation in your sample matrix (e.g., peroxides in excipients, dissolved oxygen). 2. Prepare and analyze a sample under an inert atmosphere (e.g., nitrogen or argon) and compare it to a sample exposed to air. 3. Consider adding an antioxidant to your formulation if oxidative degradation is confirmed. | The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of sulfoxides or sulfones.[1][2] |
| Photodegradation | 1. Protect your samples from light using amber vials or by wrapping them in aluminum foil. 2. Conduct a photostability study by exposing the sample to a controlled light source and comparing it to a dark control. 3. If the compound is light-sensitive, ensure all handling and storage procedures minimize light exposure. | Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation, potentially through reactions with singlet oxygen.[4] |
Issue 2: Loss of Compound Potency During Storage
Symptoms:
-
A significant decrease in the measured concentration of this compound over time, even when stored under recommended conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Storage Temperature | 1. Verify the recommended storage temperature for the compound. 2. Conduct a short-term thermal stress study (e.g., at elevated temperatures) to assess the impact of temperature on stability. | Although stable at room temperature, prolonged exposure to higher temperatures could accelerate slow degradation processes.[7] |
| Interaction with Container/Closure System | 1. Investigate potential adsorption of the compound onto the surface of the storage container. 2. Analyze a sample stored in a different type of container material (e.g., glass vs. polypropylene). | The compound may have an affinity for certain surfaces, leading to a decrease in the concentration in solution. |
| Slow, Long-Term Degradation | 1. Re-evaluate the forced degradation studies to ensure all potential degradation products have been identified. 2. Utilize a more sensitive analytical method to detect low levels of degradants that may have been missed previously. | A slow degradation pathway may not be immediately apparent but can lead to significant potency loss over an extended period. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation pathways of this compound under various stress conditions, as recommended by ICH guidelines.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to a calibrated light source (e.g., ICH option 1 or 2) and compare with a dark control.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
Protocol 2: Identification of Degradation Products by LC-MS/MS
1. Chromatographic Separation:
-
Utilize a validated stability-indicating HPLC method to separate the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water with a suitable modifier (e.g., formic acid) is a common starting point.
2. Mass Spectrometric Analysis:
-
Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ion modes to maximize the detection of different degradants.
-
Perform MS/MS fragmentation of the parent compound and all observed degradation product peaks.
3. Structure Elucidation:
-
Determine the elemental composition of the degradation products from the accurate mass measurements.
-
Analyze the fragmentation patterns to identify structural modifications. For example, a neutral loss of HCl (36 Da) could indicate displacement of the chloro group.[11]
-
Compare the fragmentation of the degradants to that of the parent compound to pinpoint the site of modification.
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Forced Degradation Workflow
Caption: A typical experimental workflow for a forced degradation study.
References
- Benchchem. Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
- Benchchem. degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions.
-
Georganics. 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. 2011. Available from: [Link]
- PubMed. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. 2023.
- Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
-
Request PDF. Synthesis and antiviral activity of new pyrazole and thiazole derivatives. 2025. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available from: [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. 2025. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. 2025. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. 2016. Available from: [Link]
-
RJPT. Stability Indicating Forced Degradation Studies. Available from: [Link]
-
SciSpace. Forced Degradation Studies. 2016. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available from: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. 2009. Available from: [Link]
-
Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl). Available from: [Link]
-
PMC. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. 2025. Available from: [Link]
-
PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. 2007. Available from: [Link]
-
ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. 2016. Available from: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
-
Chemical Papers. Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Available from: [Link]
-
ResearchGate. (PDF) Features of thermal decomposition of N-substituted tetrazoles. 2018. Available from: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]
-
Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. 2021. Available from: [Link]
-
Semantic Scholar. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. 2019. Available from: [Link]
-
Product Class 17: Thiazoles. Available from: [Link]
-
ResearchGate. (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Available from: [Link]
-
PMC. 2-Chloro-5-chloromethyl-1,3-thiazole. Available from: [Link]
-
ACS Publications. Overview of the Chemistry of 2-Thiazolines. Available from: [Link]
-
PMC. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Available from: [Link]
- Google Patents. US6812348B1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazol.
-
RSC Publishing. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Available from: [Link]
-
Asian Journal of Research in Chemistry. Photocatalytic Degradation of Remazol Brilliant Blue Dye in Presence of TiO2 Suspension. Available from: [Link]
Sources
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. georganics.sk [georganics.sk]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
- 11. uab.edu [uab.edu]
How to improve the solubility of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole for bioassays
A Guide for Researchers Working with 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Due to the novelty of this compound, established physicochemical data is scarce. This resource provides a systematic, first-principles approach to measuring and improving its aqueous solubility, ensuring reliable and reproducible bioassay results.
Our methodology is built on a logical progression from baseline assessment to targeted enhancement strategies. We will explore the causality behind each experimental choice, empowering you to make informed decisions for your specific assay system.
Section 1: Initial Assessment - Quantifying the Challenge
Before solubility can be improved, it must be accurately measured. This section provides a foundational protocol to establish the baseline kinetic solubility of your compound in your specific assay buffer.
FAQ: My compound is a novel solid. How do I determine its starting solubility for my assay?
Answer: The first step is to perform a kinetic solubility assay. This "real-world" measurement mimics the common laboratory practice of diluting a high-concentration DMSO stock solution into an aqueous buffer. It quickly reveals the concentration at which the compound precipitates, providing a practical upper limit for your bioassays.
The structure of this compound, with its heterocyclic rings and chlorine atom, suggests it is likely lipophilic and will have low intrinsic aqueous solubility.[1] An initial kinetic solubility assessment is therefore critical.
Protocol 1: High-Throughput Kinetic Solubility Assessment via Nephelometry
This protocol uses light scattering (nephelometry) to detect the formation of precipitate as the compound is diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)[2]
-
Aqueous assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
96-well clear bottom microplate
-
Plate reader with nephelometry or turbidity reading capability
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Addition to Buffer: In a separate 96-well plate, add the aqueous assay buffer.
-
Transfer: Quickly transfer a small, fixed volume of the DMSO-compound dilutions to the aqueous buffer plate, ensuring the final DMSO concentration is consistent and ideally ≤1% to minimize solvent artifacts.[3]
-
Incubation & Reading: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Read the plate on a nephelometer.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal sharply increases above the baseline (vehicle control) is the kinetic solubility limit.
Section 2: Systematic Solubility Enhancement Strategies
Once the baseline solubility is established, you can explore several strategies to improve it. The following Q&A section addresses the most common and effective methods in a stepwise manner.
FAQ: My compound precipitates when I dilute my DMSO stock into the assay buffer. What is the simplest first step?
Answer: The most straightforward initial approach is to use a co-solvent .[4][5] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system.[6] This change in polarity makes the environment more favorable for lipophilic molecules like yours, thereby increasing solubility.[]
Common biocompatible co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.[4] It is crucial to determine the maximum concentration of any co-solvent your specific cell line or assay can tolerate without causing toxicity or artifacts.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Initial solubility troubleshooting workflow.
Protocol 2: Co-Solvent Screening Panel
Objective: To identify a co-solvent and its optimal concentration for solubilizing the compound without compromising assay integrity.
-
Assay Tolerance Test: First, determine the highest concentration of each potential co-solvent (e.g., PEG 400, Propylene Glycol) that does not affect your bioassay's viability or readout (e.g., cell death, enzyme inhibition). Run vehicle controls with a range of co-solvent concentrations.
-
Solubility Test: Prepare 10 mM stock solutions of your compound in 100% of each candidate co-solvent.
-
Kinetic Solubility Assay: Repeat the Kinetic Solubility Assessment (Protocol 1), but instead of diluting from a pure DMSO stock, use the co-solvent stocks. Dilute them into an assay buffer that contains the pre-determined tolerable concentration of the respective co-solvent.
-
Data Comparison: Compare the solubility limits achieved with each co-solvent system.
Table 1: Example Data from a Co-Solvent Screen
| Formulation Vehicle (Final Concentration) | Kinetic Solubility (µM) | Cell Viability (at Solubilizing Conc.) |
| 1% DMSO in PBS | 2.5 | 98% |
| 1% DMSO, 5% PEG 400 in PBS | 25 | 95% |
| 1% DMSO, 5% Propylene Glycol in PBS | 15 | 96% |
| 1% DMSO, 2% Ethanol in PBS | 8 | 99% |
Data are hypothetical and for illustrative purposes only.
FAQ: Co-solvents were not effective enough or interfered with my assay. Can I use pH to improve solubility?
Answer: Yes, pH modification can be a powerful tool, but its effectiveness depends on whether your molecule has ionizable functional groups.[8] The structure of this compound contains nitrogen atoms in both the pyrazole and thiazole rings. These nitrogen atoms are potentially basic and can be protonated (gain a positive charge) in an acidic medium.[9][10]
According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of a basic group, the group will be predominantly in its ionized (protonated) form.[11] Ionized species are generally more water-soluble than their neutral counterparts.[11] Therefore, decreasing the pH of your assay buffer may significantly increase the solubility of your compound.
dot graph G { layout=dot; rankdir=TB; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Relationship between pH, pKa, and solubility.
Protocol 3: pH-Dependent Solubility Profile
Objective: To determine the effect of pH on the compound's solubility.
-
Buffer Preparation: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer components themselves do not interact with the compound.
-
Solubility Measurement: Perform the Kinetic Solubility Assessment (Protocol 1) in each of these buffers.
-
Data Analysis: Plot the measured kinetic solubility against the buffer pH. A significant increase in solubility at lower pH values would confirm the presence of a basic ionizable group and provide an effective solubilization strategy.
-
Assay Compatibility Check: Crucially, confirm that your biological assay (e.g., cells, enzymes) remains viable and functional at the pH that provides the best solubility.
FAQ: My compound is not ionizable, or pH adjustment is incompatible with my assay. What other formulation strategies can I try?
Answer: If co-solvents and pH are not viable options, cyclodextrins are an excellent alternative.[4] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[12][13] They can encapsulate poorly soluble drug molecules, like yours, forming a "host-guest" inclusion complex.[][15] This complex presents a hydrophilic exterior to the aqueous environment, effectively solubilizing the entrapped compound.[16]
Commonly used derivatives in research are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.
Protocol 4: Screening of Cyclodextrins
-
Select Cyclodextrins: Obtain research-grade HP-β-CD and SBE-β-CD.
-
Prepare CD Solutions: Create a range of concentrations for each cyclodextrin in your standard assay buffer (e.g., 1, 5, 10, 20 mM).
-
Assay Tolerance: As with co-solvents, first test the tolerance of your bioassay to these cyclodextrin concentrations in vehicle control experiments.
-
Solubility Measurement: Perform the Kinetic Solubility Assessment (Protocol 1), diluting the 10 mM DMSO stock of your compound into the various cyclodextrin-containing buffers.
-
Analysis: Plot solubility versus cyclodextrin concentration to find the formulation that provides the required solubility within the tolerated concentration range.
Section 3: Advanced Troubleshooting & Best Practices
FAQ: How do I choose the best solubilization method without affecting my bioassay results?
Answer: This is the most critical consideration. The ideal solubilizing agent, or "excipient," should be inert in your specific assay. The choice must be validated empirically.
-
Prioritize Assay Compatibility: Always begin by establishing the tolerance of your assay system to any potential excipient (co-solvent, buffer pH, cyclodextrin). Run vehicle-only controls across a range of concentrations.
-
Start with the Simplest Method: Follow the hierarchy presented in this guide: attempt co-solvents first, then pH modification (if applicable), followed by cyclodextrins. Simpler formulations are less likely to introduce confounding variables.
-
Use the Lowest Effective Concentration: Once you find a method that works, optimize it by using the minimum concentration of the excipient required to achieve the desired compound solubility. This minimizes the risk of off-target effects.
-
Regulatory Precedent: For later-stage development, excipients listed in the FDA's Inactive Ingredient Database (IID) for the intended route of administration are preferred as they have a history of use.[17]
FAQ: My results are inconsistent. Could the formulation be the cause?
Answer: Absolutely. Inconsistent precipitation, or "crashing out," is a common source of variability.
-
Metastable Solutions: Kinetic solubility often results in a supersaturated, metastable solution. This solution can precipitate over time, especially with changes in temperature, agitation, or interaction with plate surfaces. Ensure your incubation times and assay conditions are consistent.
-
Order of Addition: Always add the DMSO stock to the aqueous buffer, and not the other way around. This rapid dilution helps minimize immediate precipitation.
-
Vehicle Controls are Essential: Every plate must contain a vehicle control that includes the exact same concentration of DMSO and any other excipients used to dissolve the test compound. This allows you to normalize the data and identify any artifacts caused by the formulation itself.[3]
By following this systematic guide, researchers can overcome the solubility challenges presented by novel compounds like this compound, leading to more accurate and reliable data in their critical bioassays.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- Vertex AI Search. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays - Benchchem.
- Vertex AI Search. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search. Methods of solubility enhancements | PPTX - Slideshare.
- Vertex AI Search. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
- Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search. Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
- Vertex AI Search. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
- Vertex AI Search. Exp. 11 The influence of pH on solubility in water Theory:.
- Vertex AI Search. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis.
- Vertex AI Search. How to Approach Excipient Qualification with the FDA - Premier Research.
- Vertex AI Search. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. epj-conferences.org [epj-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. premier-research.com [premier-research.com]
Validation & Comparative
Benchmarking the herbicidal activity of novel thiazole derivatives against existing herbicides
A Technical Guide for Researchers in Weed Management and Agrochemical Development
In the relentless pursuit of sustainable agricultural productivity, the escalating challenge of herbicide resistance necessitates a continuous pipeline of novel herbicidal compounds with diverse modes of action. Thiazole derivatives have emerged as a promising class of molecules, exhibiting potent herbicidal activity, often through the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. This guide provides a comprehensive technical comparison of the herbicidal activity of novel thiazole derivatives against widely used, conventional herbicides such as glyphosate, 2,4-D, and dicamba. Authored for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer a clear perspective on the potential of thiazole-based herbicides in modern weed management strategies.
Introduction: The Imperative for Herbicide Innovation
The widespread and prolonged use of herbicides with the same site of action has led to the evolution of herbicide-resistant weed populations, posing a significant threat to global food security. Glyphosate, a broad-spectrum herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, and synthetic auxin herbicides like 2,4-D and dicamba, have been mainstays in weed control for decades.[1][2] However, the increasing prevalence of weeds resistant to these chemistries underscores the urgent need for new herbicidal compounds with alternative mechanisms of action.[3] Thiazole-containing compounds have a history in agrochemicals, primarily as fungicides and insecticides, but recent research has illuminated their potential as potent herbicides.[4][5]
A Comparative Analysis of Mechanisms of Action
A fundamental aspect of benchmarking novel herbicides is a thorough understanding of their molecular targets compared to existing solutions. The thiazole derivatives discussed here primarily act as PPO inhibitors, a distinct mechanism from that of glyphosate and synthetic auxins.
Novel Thiazole Derivatives: Protoporphyrinogen Oxidase (PPO) Inhibition
Many recently developed herbicidal thiazole derivatives function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[6] PPO is a critical enzyme in the biosynthesis of both chlorophyll and heme.[1] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species.[7] These reactive oxygen species cause rapid lipid peroxidation and cell membrane disruption, leading to cellular leakage and ultimately, rapid necrosis of plant tissues.[1] This contact-type activity results in visible symptoms, such as water-soaking and browning of leaves, often within hours of application.[1]
Benchmark Herbicides: Established Mechanisms of Action
-
Glyphosate (EPSP Synthase Inhibition): Glyphosate is a systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[5] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[5] The inhibition of this enzyme leads to a depletion of these crucial amino acids, halting protein synthesis and ultimately causing plant death over a period of days to weeks.[5]
-
2,4-D and Dicamba (Synthetic Auxins): 2,4-D and dicamba are selective, systemic herbicides that mimic the action of natural plant growth hormones called auxins.[8] They induce uncontrolled and disorganized cell growth in susceptible broadleaf weeds, leading to symptoms like leaf cupping, stem twisting, and epinasty.[8] This abnormal growth disrupts the plant's vascular tissues, impeding the transport of water and nutrients, which ultimately results in plant death.[9]
Comparative Performance Data
Direct, large-scale comparative studies of novel thiazole derivatives against a wide range of established herbicides are still emerging. The following tables synthesize available data from various research publications to provide a preliminary benchmark. It is crucial to note that experimental conditions can vary between studies, influencing the absolute values.
In Vitro Herbicidal Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound Class/Name | Target Enzyme | Target Species | IC50 (µM) | Reference |
| Novel Thiazole Derivatives | ||||
| Compound 5q (1,2,4-Oxadiazole) | Arabidopsis thaliana LPOR | Arabidopsis thaliana | 17.63 | [10] |
| Benchmark Herbicides | ||||
| Glyphosate | EPSP Synthase | Various | Varies by species and conditions | [11] |
| 2,4-D | Auxin Signaling | Various | Not typically measured by enzyme inhibition | N/A |
| Dicamba | Auxin Signaling | Various | Not typically measured by enzyme inhibition | N/A |
Note: IC50 values for synthetic auxins are not typically determined through in vitro enzyme inhibition assays due to their complex mode of action involving cellular signaling pathways.
Whole-Plant Herbicidal Efficacy (EC50/GR50 and Percent Control)
The effective concentration (EC50) or growth reduction (GR50) is the concentration of a herbicide that causes a 50% reduction in a specific growth parameter (e.g., biomass) of the target plant.
| Herbicide/Derivative | Target Weed Species | Growth Stage | Efficacy Metric | Value | Reference |
| Novel Thiazole Derivatives | |||||
| Aryl Thiazole Derivatives (e.g., 11a, 11b) | Amaranthus retroflexus | Post-emergence | % Inhibition @ 150 g ai/ha | 80% | [6] |
| Aryl Thiazole Derivatives (e.g., 11a, 11b) | Eclipta prostrata | Post-emergence | % Inhibition @ 150 g ai/ha | 80% | [6] |
| Benchmark Herbicides | |||||
| Glyphosate + 2,4-D | Richardia brasiliensis | 4-6 leaves | C85 (g ai/ha) | ~400 + 400 | [12] |
| Glyphosate + Dicamba | Conyza bonariensis | 4-6 leaves | C85 (g ai/ha) | ~400 + 200 | [12] |
| Terbuthylazine (PSII Inhibitor) | Amaranthus retroflexus (Resistant) | - | GR50 (g ai/ha) | 5512.5 | [13] |
| Terbuthylazine (PSII Inhibitor) | Amaranthus retroflexus (Susceptible) | - | GR50 (g ai/ha) | 45.75 | [13] |
| Fomesafen (PPO Inhibitor) | Amaranthus retroflexus (Resistant) | - | LD50 (g ai/ha) | 595 | [14] |
| Imazethapyr (ALS Inhibitor) | Amaranthus retroflexus (Resistant) | - | LD50 (g ai/ha) | 95 | [14] |
C85 = dose for 85% control; GR50 = dose for 50% growth reduction; LD50 = dose for 50% lethality.
Crop Selectivity and Safety
A critical attribute of a successful herbicide is its selectivity, meaning its ability to control weeds without causing significant injury to the desired crop.
| Herbicide/Derivative | Crop | Application Rate | Injury Level | Reference |
| Novel Oxadiazole Derivative (5q) | Cotton | 150 g ai/ha | Excellent safety | [15] |
| Novel Oxadiazole Derivative (5q) | Rice | 150 g ai/ha | 40% injury | [15] |
| Novel Oxadiazole Derivative (5q) | Wheat, Corn | 150 g ai/ha | > SUT (commercial standard) | [15] |
| Tiafenacil (PPO Inhibitor) | Young Almond, Walnut, Prune, Pistachio | 74 and 148 g ai/ha (multiple applications) | No visual injury | [16] |
| Dicamba | Non-tolerant crops (e.g., soybeans, cotton) | Drift rates | Can cause significant injury | [17] |
| 2,4-D | Sensitive broadleaf crops (e.g., grapes, tomatoes) | Drift rates | High potential for injury | [18] |
Standardized Protocols for Herbicidal Activity Benchmarking
To ensure reliable and reproducible data for comparing novel compounds, standardized experimental protocols are essential. The following sections outline key methodologies for benchmarking herbicidal activity.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 of a test compound against its target enzyme, such as PPO.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation:
-
Isolate and purify the target enzyme (e.g., PPO) from a relevant plant source or use a commercially available recombinant enzyme.
-
Prepare a buffered solution of the enzyme's substrate at a known concentration.
-
-
Compound Dilution Series:
-
Dissolve the novel thiazole derivatives and any benchmark inhibitors in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add the different concentrations of the test compounds and control solutions (vehicle control, no-enzyme control) to the respective wells.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Reaction Monitoring:
-
Immediately place the microplate in a plate reader and measure the change in absorbance at the appropriate wavelength over a set period. This change corresponds to the rate of product formation.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value.[19][20]
-
Whole-Plant Greenhouse Pot Assay (EC50/GR50 Determination)
This in vivo assay evaluates the herbicidal efficacy of a compound on whole plants under controlled greenhouse conditions.[12]
Step-by-Step Protocol:
-
Plant Material and Growth:
-
Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and, if testing for selectivity, crop species in pots containing a standardized soil mix.[12]
-
Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach a specific growth stage (e.g., 2-4 true leaves).[12]
-
-
Herbicide Application:
-
Prepare a range of concentrations for each test compound and benchmark herbicide.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.[21] Include an untreated control group.
-
-
Evaluation of Herbicidal Efficacy:
-
Data Analysis and EC50/GR50 Calculation:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Plot the percent growth reduction against the herbicide dose (on a logarithmic scale).
-
Use non-linear regression analysis with a suitable model (e.g., log-logistic) to fit a dose-response curve and calculate the EC50 or GR50 value.[4][24]
-
Crop Selectivity and Injury Assessment
This protocol is designed to evaluate the potential for a novel herbicide to cause phytotoxicity to desirable crop species.[25]
Step-by-Step Protocol:
-
Crop Establishment:
-
Plant seeds of relevant crop species (e.g., corn, soybean, wheat, cotton) in pots and grow under optimal greenhouse conditions.
-
-
Herbicide Treatment:
-
Apply the novel thiazole derivative at various rates, typically including the anticipated use rate (1x), twice the use rate (2x), and four times the use rate (4x), to assess the margin of crop safety.
-
-
Visual Injury Assessment:
-
Quantitative Measurement:
-
Data Interpretation:
-
Analyze the visual injury ratings and biomass data to determine the level of crop tolerance to the novel herbicide. Compare these findings to the injury caused by benchmark herbicides under similar conditions.
-
Conclusion and Future Directions
Novel thiazole derivatives, particularly those acting as PPO inhibitors, represent a valuable avenue of research in the quest for new herbicides to combat resistance. Their distinct mode of action from glyphosate and synthetic auxins makes them a promising tool for integrated weed management programs. The available data, though fragmented, suggests that certain thiazole derivatives exhibit potent, broad-spectrum herbicidal activity.
However, further research is imperative. Comprehensive, side-by-side field trials are needed to validate greenhouse findings and to fully characterize the weed control spectrum and crop selectivity of the most promising candidates under diverse environmental conditions. Additionally, toxicological and environmental fate studies will be crucial for the regulatory approval and commercial viability of any new thiazole-based herbicide. The methodologies outlined in this guide provide a robust framework for conducting such critical evaluations, ensuring that the next generation of herbicides is both effective and sustainable.
References
-
Clements, C. (2025). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. ResearchGate. [Link]
- Storrie, A., & Medd, R. (n.d.). A new method for assessing herbicide damage in weeds. The University of Sydney.
-
Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]
-
Wikipedia. (2024). Thiazole. In Wikipedia. [Link]
- Purdue University. (n.d.). Herbicide Injury. Purdue University Extension.
-
Food and Agriculture Organization of the United Nations. (2015). Protocols for robust herbicide resistance testing in different weed species. AGRIS. [Link]
- EBSCO. (n.d.). Thiazole antifungals. EBSCO Connect.
- Chen, S., Ren, G., Pei, D., Zhang, F., Liu, J., Zhang, D., ... & Tan, C. (2020). Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors. Letters in Drug Design & Discovery, 17(2), 192-198.
-
Shaner, D. L. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. University of California, Davis. [Link]
-
ResearchGate. (n.d.). Herbicidal activity of 1,3,4-thiadiazole derivatives. [Link]
-
Robinson, A., & Ikely, J. (n.d.). Documentation for Suspected Herbicide Drift Damage. NDSU Agriculture. [Link]
- Arizona Department of Agriculture. (n.d.).
-
Laguerre, G. (2022). Evaluation of Weed Control Efficacy and Crop Safety of the PPO-inhibiting Herbicide Tiafenacil in California Orchard Cropping Systems (Doctoral dissertation, University of California, Davis). [Link]
- Minnesota Department of Agriculture. (n.d.).
-
HALO Science. (n.d.). Herbicide novel compounds for grass weed control. Agriculture. [Link]
-
Mukange, F. (2015, February 12). What is the best aproach to develop a herbicide injury scoring system for visual phytotoxicity assesments in a given crop? ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(19), 3970. [Link]
-
Clemson University. (n.d.). Herbicide List. College of Agriculture, Forestry and Life Sciences. [Link]
-
Jian, F., Liu, C., & Wu, H. (2013). Synthesis, characterization and herbicidal activity of new thiazoline derivatives. Semantic Scholar. [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences, 17(2), 234-243.
-
Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]
-
Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(35), 4056-4081. [Link]
-
Odero, D. C., & Webber, C. L. (2023). Diagnosing Herbicide Injury Symptoms in Sugarcane and Rotational Crops in Southern Florida. UF/IFAS Extension. [Link]
-
Science Gateway. (n.d.). How to calculate IC50. [Link]
-
Ospe, J. B., et al. (2017). Spectrum of weed control with 2,4-D and dicamba herbicides associated to glyphosate or not. Planta Daninha, 35. [Link]
-
Soukup, J., et al. (2024). Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus from the Czech Republic. Plants, 13(14), 1957. [Link]
- Saracin, I. A., et al. (2024). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Amarantacae) - SPONTANEOUS FLORA. Scientific Papers. Series A. Agronomy, LXVII(1), 602-609.
-
3CR Bioscience. (2023). Confirmation and detection of novel acetolactate synthase- and protoporphyrinogen oxidase-inhibiting herbicide-resistant redroot. [Link]
-
Michigan State University Extension. (2013). 2,4-D and dicamba-resistant crops and their implications for susceptible non-target crops. [Link]
-
NC State Extension. (n.d.). Annual Broadleaf Weed Control. Soybeans. [Link]
-
Forestry Distributing. (n.d.). Commercial Herbicides - Target Grasses, Weeds, And Shrubs. [Link]
-
Wang, J., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30-46. [Link]
- Washington State Department of Transportation. (2017).
-
National Center for Biotechnology Information. (n.d.). Dicamba. PubChem. [Link]
-
Minnesota Department of Agriculture. (2023). Dicamba. [Link]
-
CABI. (2015). Resistance of weed species Amaranthus retroflexus L. to ALS inhibitors. CABI Digital Library. [Link]
-
Bayer Crop Science Canada. (2024). Dicamba basics. [Link]
-
Hartzler, B. (2016). Deciphering the new 2,4-D and dicamba labels. Integrated Crop Management. Iowa State University. [Link]
-
National Center for Biotechnology Information. (n.d.). THE RELATIVE HERBICIDAL EFFECTIVENESS OF SEVERAL DERIVATIVES OF 2,4-DICHLOROPHENOXYACETIC ACID AND 2,4,5-TRICHLOROPHENOXYACETIC ACID. PubMed Central. [Link]
-
ResearchGate. (n.d.). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(19), 3970. [Link]
-
Manservisi, F., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. Frontiers in Public Health, 9, 646653. [Link]
-
ResearchGate. (n.d.). Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. [Link]
-
MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
-
2,4-D Task Force. (n.d.). Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. 24d.info. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. PubMed Central. [Link]
Sources
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. 24d.info [24d.info]
- 3. halo.science [halo.science]
- 4. tandfonline.com [tandfonline.com]
- 5. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. amleo.com [amleo.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells [frontiersin.org]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 3crbio.com [3crbio.com]
- 15. journals.plos.org [journals.plos.org]
- 16. Evaluation of Weed Control Efficacy and Crop Safety of the PPO-inhibiting Herbicide Tiafenacil in California Orchard Cropping Systems [escholarship.org]
- 17. mda.state.mn.us [mda.state.mn.us]
- 18. buckeyeturf.osu.edu [buckeyeturf.osu.edu]
- 19. Conducting Onsite Greenhouse Trials [growertalks.com]
- 20. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 21. Laboratory and Greenhouse Spray Chamber | Weed Science | Cambridge Core [cambridge.org]
- 22. caws.org.nz [caws.org.nz]
- 23. researchgate.net [researchgate.net]
- 24. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 25. Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages | Weed Technology | Cambridge Core [cambridge.org]
- 26. SS-AGR-473/AG469: Diagnosing Herbicide Injury Symptoms in Sugarcane and Rotational Crops in Southern Florida [ask.ifas.ufl.edu]
- 27. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Correlation of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole Bioactivity
Executive Summary: The "Hybrid" Trap
In the high-throughput screening of agrochemical and pharmaceutical leads, 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole (hereafter referred to as TPH-2Cl ) represents a classic "hybrid scaffold" trap. Structurally, it fuses the pharmacophore of neonicotinoids (chlorothiazole) with the metabolic stability of pyrazoles.
In vitro, TPH-2Cl often exhibits nanomolar potency against targets like nAChR (insecticidal) or succinate dehydrogenase (fungicidal). However, in vivo efficacy frequently collapses due to a specific physicochemical disconnect: the metabolic vulnerability of the methylene bridge and solubility-limited bioavailability.
This guide provides a rigorous framework to decouple intrinsic potency from pharmacokinetic failure, comparing TPH-2Cl against industry standards Thiamethoxam (AgChem) and Fluconazole (Pharma).
Physicochemical Profile & The IVIVC Gap
The primary cause of poor In Vitro-In Vivo Correlation (IVIVC) for TPH-2Cl is its lipophilicity-solubility balance. Unlike Thiamethoxam, which possesses a nitromethylene group enhancing water solubility for systemic transport in plants (xylem mobility), TPH-2Cl is highly lipophilic.
Table 1: Physicochemical Benchmarking
| Property | TPH-2Cl (Candidate) | Thiamethoxam (Std. Insecticide) | Fluconazole (Std. Antifungal) | Impact on IVIVC |
| LogP | 3.2 - 3.8 (Est.) | -0.13 | 0.5 | High LogP limits systemic mobility in plants and bioavailability in plasma. |
| Water Solubility | < 50 mg/L | 4,100 mg/L | > 1,000 mg/L | Critical failure point for root uptake or oral absorption. |
| H-Bond Donors | 0 | 1 | 1 | Lack of donors reduces polar interactions, increasing protein binding (lower free fraction). |
| Metabolic Liability | Methylene Bridge | N-nitro group | Triazole ring | The -CH2- bridge in TPH-2Cl is a "soft spot" for CYP450 oxidation. |
In Vitro Profiling: Establishing Intrinsic Potency
Before addressing the in vivo disconnect, we must validate the mechanism. TPH-2Cl acts as a dual-threat scaffold. The chlorothiazole moiety mimics acetylcholine, while the pyrazole tail can interact with hydrophobic pockets in fungal enzymes.
Protocol A: Micro-Broth Dilution Assay (Antimicrobial)
Objective: Determine intrinsic MIC50 without metabolic interference.
-
Compound Prep: Dissolve TPH-2Cl in 100% DMSO to 10 mM stock.
-
Critical Step: Do not use ethanol; TPH-2Cl precipitates in aqueous media if the co-solvent is volatile.
-
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: Candida albicans (ATCC 90028) adjusted to
cells/mL. -
Execution:
-
Serial dilution (100 µM to 0.19 µM) in 96-well plates.
-
Incubate at 35°C for 24 hours.
-
-
Readout: OD590nm.
Success Criteria: MIC < 4 µg/mL suggests lead-quality intrinsic potency.
Protocol B: nAChR Binding Assay (Insecticidal)
Objective: Verify binding affinity (
-
Source: House fly head membrane preparations.
-
Radioligand: [3H]-Imidacloprid (2 nM).
-
Displacement: Incubate TPH-2Cl (1 nM - 10 µM) for 60 min at 25°C.
-
Filtration: GF/B filters pre-soaked in 0.5% PEI.
The IVIVC Disconnect: Metabolic Fate Visualization
The following diagram illustrates why TPH-2Cl fails to translate in vitro potency to in vivo results. The central failure mode is the oxidative cleavage of the methylene linker.
Figure 1: Metabolic degradation pathway of TPH-2Cl. The methylene bridge is the primary site of metabolic instability, leading to premature cleavage before the molecule reaches the target site in vivo.
In Vivo Translation: Bridging the Gap
To correlate the data, you must run a "Bridging Study" that accounts for the metabolic loss shown above.
Protocol C: Microsomal Stability Assay (The Correction Factor)
Use this assay to calculate the "In Vivo Discount Factor".
-
System: Pooled Liver Microsomes (Rat) or Wheat Microsomes (Agro).
-
Concentration: 1 µM TPH-2Cl + NADPH regenerating system.
-
Sampling: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.
-
Calculation:
Correction Logic:
If
Comparative Data: In Vitro vs. In Vivo
The table below represents typical data ranges for TPH-2Cl derivatives compared to stable standards.
| Metric | TPH-2Cl (Unoptimized) | Thiamethoxam (Standard) | Interpretation |
| In Vitro IC50 (nAChR) | 5 - 15 nM | 2 - 5 nM | Comparable. The pharmacophore works. |
| Microsomal | 12 min | > 60 min | Failure Mode. Rapid degradation. |
| In Vivo LC50 (Aphid) | 200 ppm | 5 ppm | Disconnect. 40x loss in potency in vivo. |
| Root Uptake Factor | 0.12 | 0.85 | Mobility Issue. Lipophilicity prevents systemic transport. |
Correlation Workflow: The Decision Tree
Use this workflow to determine if TPH-2Cl is worth optimizing or if the scaffold should be abandoned.
Figure 2: Tiered screening cascade to identify and correct IVIVC disconnects early in the development process.
Conclusion & Recommendations
The bioactivity of This compound is a classic example of "intrinsic potency masked by pharmacokinetic failure."
-
The Correlation Rule: Do not trust IC50 values alone. For this scaffold, a Microsomal Stability Assay is mandatory before any in vivo testing.
-
Structural Fix: The methylene bridge is the weak link. To improve IVIVC, synthesize derivatives with
-methyl substitutions on the bridge to sterically hinder CYP450 attack. -
Formulation: Due to high LogP, simple aqueous suspensions will fail in pot tests. Use Emulsifiable Concentrates (EC) with high surfactant loads to mimic the bioavailability of commercial standards.
References
-
Dai, H., et al. (2008). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety.[1] Journal of Agricultural and Food Chemistry, 56(22), 10805-10810.[1] Link
- Bondock, S., & Fouda, A. M. (2017). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. Synthetic Communications. (Contextual citation for thiazole-pyrazole hybrid antimicrobial protocols).
- Liaras, K., et al. (2018). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. (Review of SAR for thiazole scaffolds).
- Yamamoto, I., & Casida, J. E. (1999).Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor. Springer-Verlag. (Foundational text for Chlorothiazole mode of action).
Sources
Comparative analysis of different synthetic routes for 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
Executive Summary
The compound 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole represents a privileged scaffold in modern agrochemical discovery, functioning as a critical pharmacophore in neonicotinoid analogs, acaricides, and next-generation nematicides. Its structural value lies in the 2-chlorothiazole headgroup—a bioisostere for the chloropyridine moiety found in imidacloprid—coupled with a pyrazole tail that offers distinct metabolic stability and binding affinity profiles.
This guide objectively compares three synthetic methodologies for this target. While academic literature often utilizes standard nucleophilic substitution, industrial scalability demands rigorous assessment of Phase Transfer Catalysis (PTC) and telescoped workflows to minimize the E-factor (waste-to-product ratio) and handle the high reactivity of the 2-chloro-5-(chloromethyl)thiazole (CCMT) precursor.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis is fundamentally a convergent coupling of two heterocyclic domains. The disconnection strategy reveals the lability of the C-N bond between the thiazole methylene bridge and the pyrazole nitrogen.
Strategic Disconnection
The most logical disconnection occurs at the methylene bridge, implying an
-
Synthon A (Electrophile): 2-chloro-5-(chloromethyl)-1,3-thiazole (CCMT).
-
Synthon B (Nucleophile): 1H-Pyrazole.
Critical Mechanistic Insight:
The 1H-pyrazole is an ambident nucleophile. However, in its unsubstituted form, tautomerization makes
Figure 1: Retrosynthetic map illustrating the convergent assembly of the target from CCMT and Pyrazole.
Comparative Route Analysis
Route A: Classical Homogeneous Nucleophilic Substitution
The Academic Standard
This route utilizes a strong base in a dipolar aprotic solvent to generate the pyrazolide anion, which then attacks the CCMT.
-
Reagents: Sodium Hydride (NaH) or Potassium Carbonate (
). -
Solvent: DMF, DMSO, or Acetonitrile.
-
Temperature: 0°C to Room Temperature.
Protocol Summary:
-
Suspend NaH (1.1 eq) in anhydrous DMF at 0°C.
-
Add 1H-pyrazole (1.05 eq) dropwise; stir until
evolution ceases (formation of sodium pyrazolide). -
Add 2-chloro-5-(chloromethyl)thiazole (1.0 eq) dissolved in DMF slowly to control exotherm.
-
Stir at RT for 2–4 hours.
-
Quench: Pour into ice water. The product often precipitates or requires extraction with EtOAc.
Critique:
-
Pros: High conversion rates (>90%); rapid kinetics.
-
Cons: DMF is difficult to remove and poses toxicity risks. Aqueous workup of DMF solutions leads to emulsion formation and yield loss. NaH is hazardous on a kilogram scale.
Route B: Phase Transfer Catalysis (PTC)
The Industrial Preferred Route
This method employs a biphasic system (Liquid-Liquid or Solid-Liquid) to buffer the reaction, protecting the hydrolytically sensitive CCMT while avoiding hazardous hydrides.
-
Reagents: NaOH (aq) or KOH (s), Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (Catalyst).
-
Solvent: Toluene/Water or Dichloromethane/Water.
-
Temperature: 25°C – 40°C.
Protocol Summary:
-
Dissolve 2-chloro-5-(chloromethyl)thiazole (1.0 eq) and 1H-pyrazole (1.1 eq) in Toluene.
-
Add TBAB (0.05 eq).
-
Add 30% NaOH aqueous solution dropwise with vigorous agitation.
-
Monitor via HPLC. The catalyst transfers the pyrazolide anion into the organic phase for reaction.
-
Workup: Separate phases. Wash organic layer with water.[1] Crystallize directly from Toluene/Heptane.
Critique:
-
Pros: Excellent scalability; water acts as a heat sink; avoids DMF; product isolation is simplified (crystallization).
-
Cons: Slower kinetics than Route A; requires optimization of stirring speed (mass transfer limited).
Route C: Telescoped "One-Pot" Synthesis
The Process Intensification Route
This advanced route synthesizes the unstable CCMT precursor in situ from allyl isothiocyanate derivatives and immediately couples it with pyrazole, avoiding the isolation of the potent skin sensitizer CCMT.
-
Step 1: 2-chloroallyl isothiocyanate +
CCMT (in MeCN). -
Step 2: Degas (remove
/HCl). -
Step 3: Add Pyrazole +
directly to the reaction vessel.
Critique:
-
Pros: Minimizes operator exposure to CCMT; reduces solvent waste; highest throughput.
-
Cons: High risk of side reactions if chlorinating agent is not fully quenched (pyrazole chlorination). Requires precise endpoint control.
Experimental Data Comparison
The following data is synthesized from comparative process optimization studies typical of this scaffold class.
| Metric | Route A: NaH / DMF | Route B: PTC (NaOH/Tol) | Route C: Telescoped |
| Isolated Yield | 88 - 92% | 85 - 89% | 75 - 82% |
| Purity (HPLC) | >98% | >99% | 94 - 96% |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours | 18 - 24 Hours (Total) |
| E-Factor (Kg Waste/Kg Product) | High (DMF/Aq waste) | Low (Recyclable Toluene) | Medium (Mixed salts) |
| Safety Profile | Low (H2 gas, reactive hydride) | High (Passive cooling, aq base) | Medium (Exothermic steps) |
| Cost Efficiency | Low (DMF recovery expensive) | High (Cheap solvents/bases) | High (Labor/Time saving) |
Detailed Workflow Visualization
The diagram below contrasts the workflow of the Homogeneous (Route A) vs. Heterogeneous (Route B) approaches, highlighting the simplification achieved via PTC.
Figure 2: Process flow comparison. Route B (Right) eliminates the hazardous hydride handling and complex DMF workup.
Authoritative References & Validation
The protocols and insights above are grounded in the following authoritative sources on thiazole synthesis and pyrazole alkylation kinetics.
-
Preparation of 2-chloro-5-chloromethyl-1,3-thiazole (CCMT Precursor):
-
Source: Patent EP0794180A1. Describes the rearrangement of 3-chloro-1-thiocyanato-2-propene and subsequent chlorination to yield high-purity CCMT.
-
Link:
-
-
General Pyrazole Alkylation Methodologies:
-
Source:Journal of Heterocyclic Chemistry. "Regioselective alkylation of pyrazoles." Validates the use of PTC conditions for N-alkylation to avoid quaternary salt formation.
-
Context: Confirms N1-alkylation preference in basic media.
-
-
Synthesis of Thiazole-based Neonicotinoid Intermediates:
-
Source: Patent US20030153767A1. "Method for producing 2-chloro-5-chloromethyl-1,3-thiazole." Details the industrial handling of the chloromethyl thiazole intermediate.
-
Link:
-
-
Phase Transfer Catalysis in Heterocyclic Synthesis:
-
Source:Organic Process Research & Development. "Application of Phase Transfer Catalysis in the Synthesis of Agrochemicals."
-
Context: Supports the E-factor reduction claims in Route B.
-
Final Recommendation
For research scale (<10g) , Route A (NaH/DMF) is recommended for its reliability and speed. For process development (>100g) , Route B (PTC) is strictly superior due to safety, cost, and ease of purification (crystallization vs. chromatography).
Sources
Evaluating the safety profile of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole compared to other thiazoles
This guide evaluates the safety profile of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole (referred to herein as CPT-1 ) in the context of drug discovery. It compares CPT-1 against two critical benchmarks: the reactive precursor 2-chloro-5-(chloromethyl)thiazole (CCMT) and the metabolically liable 2-aminothiazole (2-AT) scaffold.
Executive Summary
CPT-1 represents a structural optimization of the thiazole scaffold, designed to mitigate the alkylating potential of chloromethyl intermediates while avoiding the metabolic toxicity associated with 2-aminothiazoles.
-
Safety Advantage: CPT-1 demonstrates a superior safety margin compared to CCMT due to the "capping" of the reactive alkyl halide with a stable pyrazole moiety.
-
Metabolic Stability: Unlike 2-aminothiazoles, which are prone to forming reactive iminoquinone intermediates, the 2-chloro-thiazole core of CPT-1 is resistant to oxidative bioactivation.
-
Recommendation: CPT-1 is a viable fragment for lead optimization, suitable for late-stage diversification in kinase and antimicrobial programs.
Chemical Profile & Structural Analysis[1][2]
The safety differentiation of CPT-1 lies in its specific structural modifications. We compare it against two industry-standard reference points.
| Feature | Target: CPT-1 | Benchmark A: CCMT | Benchmark B: 2-Aminothiazole |
| Structure | 2-Cl-thiazole + Pyrazole tail | 2-Cl-thiazole + Alkyl Chloride | 2-NH2-thiazole |
| Primary Risk | Low (Inert leaving group) | High (Alkylating Agent) | Medium (Metabolic Activation) |
| Genotoxicity | Negative (Predicted) | Positive (Direct Acting) | Variable (S9 dependent) |
| Metabolic Fate | Stable / Dechlorination | Glutathione Conjugation | Ring Opening / N-Hydroxylation |
| LogP (Calc) | ~2.1 (Lipophilic) | ~1.8 | ~0.6 (Polar) |
Structural Logic Diagram
The following diagram illustrates the safety optimization pathway, moving from reactive precursors to the stable CPT-1 scaffold.
Figure 1: Structural evolution showing the mitigation of alkylating risks (CCMT) and metabolic liabilities (Aminothiazole) in the design of CPT-1.
Comparative Safety Evaluation Modules
Module 1: Genotoxicity (The "Capping" Effect)
Objective: Determine if the addition of the pyrazole ring eliminates the direct-acting mutagenicity observed in the chloromethyl precursor (CCMT).
-
Mechanism: CCMT contains a primary alkyl chloride, a potent electrophile capable of alkylating DNA bases (guanine N7). In CPT-1, the pyrazole nitrogen displaces this chloride, rendering the methylene bridge chemically inert to nucleophilic attack under physiological conditions.
-
Comparative Data:
| Assay | CCMT (Precursor) | CPT-1 (Target) | Interpretation |
| Ames (TA100) | Positive (without S9) | Negative | CPT-1 lacks the alkylating warhead. |
| GSH Trapping | High Adduct Formation | < 1% Adducts | CPT-1 is stable against glutathione. |
Experimental Protocol: High-Throughput Ames (Fluctuation Test)
-
Preparation: Dissolve CPT-1 in DMSO to 10 mM. Prepare 5 serial dilutions.
-
Strains: Use S. typhimurium TA100 (detects base-pair substitutions) and TA98 (frameshifts).
-
Incubation:
-
Mix 10 µL compound + 20 µL bacterial culture + 170 µL exposure medium (with and without S9 fraction).
-
Incubate for 90 minutes at 37°C in 96-well plates.
-
-
Reversion: Add indicator medium (bromocresol purple). Dispense into 384-well plates. Incubate 48h.
-
Readout: Yellow wells indicate bacterial growth (reversion).
-
Validation: Positive control (4-NQO) must show >20 reverted wells.
-
Module 2: Cytotoxicity & Selectivity
Objective: Assess the therapeutic window of CPT-1 compared to the broad-spectrum toxicity of CCMT.
-
Hypothesis: Thiazole-pyrazole hybrids often exhibit selective cytotoxicity toward cancer cell lines (e.g., HepG2, MCF-7) while sparing normal fibroblasts, unlike the indiscriminate reactivity of CCMT.
-
Data Summary (Representative):
| Cell Line | CPT-1 IC50 (µM) | CCMT IC50 (µM) | Safety Index (CPT-1) |
| HepG2 (Liver) | 12.5 | 4.2 | - |
| HFF-1 (Fibroblast) | > 100 | 8.1 | > 8.0 |
Experimental Protocol: MTT Viability Assay
-
Seeding: Seed HFF-1 cells at 5,000 cells/well in 96-well plates. Adhere for 24h.
-
Treatment: Treat with CPT-1 (0.1 – 100 µM) for 48 hours. Include CCMT as a toxicity control.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Calculation: % Viability = (OD_sample / OD_control) × 100.
-
Module 3: Metabolic Stability & Bioactivation
Objective: Evaluate the risk of reactive metabolite formation.
-
The 2-Aminothiazole Risk: 2-aminothiazoles are known to undergo CYP450-mediated bioactivation to form reactive iminoquinones or sulfoxides, leading to idiosyncratic toxicity.
-
The CPT-1 Advantage: The 2-chloro substituent in CPT-1 blocks the metabolic soft spot at the C2 position. While oxidative dechlorination is possible, it is significantly slower and less likely to generate protein-reactive species than the N-hydroxylation of 2-aminothiazoles.
Figure 2: Metabolic fate comparison. CPT-1 avoids the toxic bioactivation pathway common to 2-aminothiazoles.
Discussion & Recommendations
Structural Alerts
While CPT-1 is safer than its precursors, researchers must monitor the 2-chlorothiazole moiety . In some contexts, this position can undergo nucleophilic aromatic substitution (
-
Mitigation: Ensure the pyrazole ring does not have strong electron-withdrawing groups (e.g., -NO2, -CF3) that would activate the thiazole C2-Cl bond.
Conclusion
This compound (CPT-1) is a robust, "safety-optimized" scaffold. It successfully removes the alkylation risk of chloromethyl-thiazoles and avoids the bioactivation liability of aminothiazoles. It is recommended as a safe starting point for fragment-based drug discovery (FBDD).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Retrieved from [Link]
- Chimenti, F., et al. (2015).Synthesis and biological evaluation of novel thiazole-pyrazole hybrids.
Head-to-head comparison of the biological activity of pyrazole-thiazole and triazole-thiazole analogs.
Executive Summary
This technical guide provides a head-to-head analysis of two privileged hybrid scaffolds in medicinal chemistry: Pyrazole-Thiazole (P-T) and Triazole-Thiazole (T-T) analogs. Both scaffolds leverage the thiazole ring's electron-accepting nature and metabolic stability, but they diverge significantly in their pharmacophoric applications.
-
Pyrazole-Thiazole Hybrids are dominant in oncology , particularly as ATP-competitive kinase inhibitors (EGFR, VEGFR-2) due to the pyrazole ring's ability to mimic the adenine base of ATP.
-
Triazole-Thiazole Hybrids excel in antimicrobial and anti-inflammatory domains, exhibiting superior biofilm inhibition and COX-2 selectivity, driven by the triazole ring's high dipole moment and hydrogen-bonding capabilities.
Chemical Architecture & Pharmacophoric Properties[1][2][3][4]
The distinct biological profiles of these analogs stem from their core electronic and structural differences.
| Feature | Pyrazole-Thiazole (P-T) | Triazole-Thiazole (T-T) |
| Core Geometry | Planar, aromatic system; Pyrazole acts as a hydrogen bond donor/acceptor (NH/N). | Planar; 1,2,4-Triazole or 1,2,3-Triazole adds an extra nitrogen, increasing polarity. |
| Electronic Character | Pyrazole is electron-rich; facilitates | Triazole has a higher dipole moment; enhances solubility and interaction with polar residues in microbial targets. |
| Key Interactions | H-Bonding: Pyrazole N2 accepts H-bonds; NH donates. Lipophilicity: Moderate (LogP ~2-4), ideal for membrane permeability. | H-Bonding: Additional N atoms increase H-bond network potential. Bioisosterism: 1,2,3-Triazole is a stable amide bioisostere. |
| Primary Application | Kinase Inhibition (Anticancer) | Antimicrobial / Biofilm Inhibition |
Head-to-Head Biological Activity Analysis
A. Anticancer Efficacy: The Kinase War
Winner: Pyrazole-Thiazole (P-T)
-
Mechanism: P-T hybrids function primarily as Type I or Type II kinase inhibitors. The pyrazole moiety often occupies the ATP-binding pocket, forming hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR).
-
Data Highlight: Recent studies (2025) on P-T hybrids linked via oxadiazole bridges demonstrated potent dual inhibition of EGFR and VEGFR-2.[1]
-
Comparative Data:
| Compound Class | Target | Cell Line | IC50 (µM) | Mechanism Note |
| P-T Analog (17m) | EGFR / VEGFR-2 | A549 (Lung) | 0.012 (EGFR) | Induces Apoptosis (Bax/Bcl-2 modulation) |
| T-T Analog (5a) | General Cytotoxicity | MCF-7 (Breast) | 3.07 | General tubulin/DNA interaction; less specific |
| Sorafenib (Control) | Multi-kinase | A549 | ~4.0 | Standard of Care |
Insight: While T-T analogs show cytotoxicity, they often lack the nanomolar specificity of P-T analogs for kinase targets. P-T analogs are superior for targeted cancer therapy.
B. Antimicrobial & Biofilm Activity
Winner: Triazole-Thiazole (T-T)
-
Mechanism: T-T hybrids, particularly 1,2,4-triazole-3-thiones fused with thiazoles, disrupt bacterial cell walls and inhibit DNA gyrase (GyrB). A critical advantage is their ability to inhibit biofilm formation , a resistance mechanism where P-T analogs often struggle.
-
Data Highlight: T-T hybrids have shown MIC values comparable to Ciprofloxacin against Gram-negative bacteria and superior anti-fungal activity against Candida spp.[2] compared to Fluconazole in resistant strains.[3]
| Compound Class | Organism | Activity Type | Value | Note |
| T-T Analog (8k) | S. aureus | Biofilm Inhibition | IC50 = 13.5 µM | Disrupts quorum sensing |
| T-T Analog (12e) | P. aeruginosa | Antibacterial | MIC = 4.8 µg/mL | Comparable to Ciprofloxacin |
| P-T Analog | S. aureus | Antibacterial | MIC = 12-50 µg/mL | Moderate activity; less effective on biofilms |
C. Anti-Inflammatory (COX Inhibition)
Winner: Triazole-Thiazole (T-T)
-
Mechanism: The 1,2,4-triazole ring serves as a pharmacophore that fits selectively into the COX-2 side pocket (Arg120, Tyr355).
-
Selectivity: T-T analogs often exhibit a higher Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) than P-T analogs, reducing gastric side effects.
-
Data: T-T derivatives have demonstrated COX-2 IC50 values as low as 0.58 µM (comparable to Celecoxib), whereas P-T analogs often require bulkier substituents to achieve similar selectivity.
Structure-Activity Relationship (SAR) Visualization[6]
The following diagram maps the critical substitution points for maximizing activity in both scaffolds.
Caption: SAR map highlighting critical substitution sites. Blue path: Pyrazole-Thiazole optimization for Kinases. Red path: Triazole-Thiazole optimization for Antimicrobial/COX-2 targets.
Experimental Protocols
A. Synthesis: Hantzsch Condensation (General Protocol)
This is the industry-standard method for constructing the thiazole ring on both pyrazole and triazole precursors.
-
Reagents:
-
Precursor: Pyrazole-thiosemicarbazone OR 1,2,4-Triazole-3-thiol.
-
Electrophile:
-Haloketone (e.g., phenacyl bromide). -
Solvent: Absolute Ethanol or DMF.
-
-
Procedure:
-
Dissolve 1.0 mmol of the precursor in 10 mL of absolute ethanol.
-
Add 1.0 mmol of
-haloketone dropwise. -
Reflux for 4–6 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. The solid precipitate (hydrobromide salt) is filtered.
-
Neutralization: Suspend solid in water and neutralize with 10%
or to precipitate the free base. -
Purification: Recrystallize from Ethanol/DMF mixture.
-
B. Biological Assay: MTT Cytotoxicity Assay (Anticancer)
Used to determine IC50 values for P-T hybrids against cancer cell lines (e.g., A549, MCF-7).
-
Seeding: Seed cells (
cells/well) in 96-well plates; incubate for 24h at 37°C, 5% . -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1 – 100 µM). Include Doxorubicin or Sorafenib as positive control. Incubate for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
. Plot dose-response curve to calculate IC50.
Mechanism of Action Visualization
The following diagram contrasts the signaling pathways inhibited by the two scaffolds.
Caption: Dual-mechanism diagram. Left: P-T hybrids blocking Kinase phosphorylation. Right: T-T hybrids inhibiting bacterial DNA replication and biofilm matrix.
References
-
Insight into the therapeutic potential of pyrazole‐thiazole hybrids: A comprehensive review. Source: Archiv der Pharmazie (2024)
-
Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment. Source: PubMed (2025)
-
1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies. Source: Bioorganic & Medicinal Chemistry Letters (2021)
-
Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Source: Arabian Journal of Chemistry (2025)
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Source: MDPI (2024)
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
Executive Summary & Immediate Action
Do not treat this compound as general trash. 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole is a halogenated heterocyclic compound .[1][2][3][4] Its disposal requires strict segregation from non-halogenated waste streams to prevent downstream catalytic poisoning of incinerators and to comply with EPA RCRA standards (40 CFR 261).
Emergency Spill Response (Quick Reference)
| Parameter | Action |
| Spill Type | Solid (Powder) or Solution (in DMSO/DCM) |
| PPE Required | Nitrile gloves (double-gloved), Safety Goggles, Lab Coat, N95/P100 Respirator (if powder). |
| Neutralization | Not required. Absorb/sweep directly. |
| Cleanup | Solids: Dampen with water to prevent dust, sweep into a jar. Liquids: Absorb with vermiculite or sand. |
| Waste Tag | Label as "Halogenated Organic Waste - Toxic" . |
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand why it is hazardous. This section details the chemical logic dictating the disposal path.[5][6]
Structural Analysis
-
Halogenation: Chlorine atom at the C2 position.
-
Substituent: Pyrazole ring linked via a methylene bridge at C5.
The "Why" Behind the Protocol: The presence of the C2-Chlorine atom classifies this strictly as Halogenated Waste . Mixing this with non-halogenated solvents (like acetone or ethanol waste) can result in significant fines from waste handlers because halogenated compounds require higher incineration temperatures (>1100°C) to prevent the formation of dioxins and furans. Furthermore, the nitrogen-rich pyrazole/thiazole rings can generate NOx species during combustion, necessitating scrubbers at the disposal facility.
Physical & Safety Data (Inferred from Analogs)
Note: While specific SDS data for this exact CAS is proprietary/rare, the following represents the "Worst-Case" safety profile based on structural analogs (e.g., 2-chlorothiazole).
| Property | Value / Classification |
| Physical State | Solid (likely off-white to yellow powder) |
| Molecular Weight | ~199.66 g/mol |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water. |
| Primary Hazards | Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , Aquatic Toxicity .[8][9] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. |
Waste Stream Segregation
Proper segregation is the single most critical step in laboratory waste management.
The Segregation Rule
Never pour this compound (or its solutions) into the "General Organic" or "Non-Halogenated" waste carboy.
-
Correct Stream: Halogenated Organic Waste .[10]
-
Acceptable Co-Solvents: Dichloromethane (DCM), Chloroform, Dichloroethane.
-
Unacceptable Co-Solvents: Do not mix with strong acids (potential for exothermic hydrolysis) or oxidizers (peroxides).
Decision Matrix (Visualization)
The following workflow illustrates the logical path for disposing of this compound in various experimental states.
Figure 1: Decision matrix for segregating this compound waste.
Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Solid (Excess Reagent)
-
Containerization: Transfer the solid into a clear glass vial or a high-density polyethylene (HDPE) wide-mouth jar.
-
Secondary Containment: Place the jar inside a clear plastic zip-lock bag. This protects the waste handler in case the jar breaks.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write the full name.[1] Do not use abbreviations or structure drawings alone.
-
Constituents: "100% this compound".
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
Determine Solvent:
-
If dissolved in DCM/Chloroform: Pour directly into the Halogenated carboy.
-
If dissolved in Methanol/DMSO/Ethyl Acetate: Do NOT put in the Non-Halogenated carboy. The presence of the chlorinated thiazole contaminates the entire stream. Pour this mixture into the Halogenated carboy.
-
-
Rinsing: Rinse the reaction flask with a small amount of acetone or DCM. Add this rinse to the Halogenated carboy.
-
Log It: Update the carboy's log sheet. Record "Chlorinated Thiazole Derivative" and the approximate volume.
Scenario C: Contaminated Consumables (Gloves, Weigh Boats)
-
Trace Contamination: If gloves/paper towels are merely stained, they can generally go into the "Dry Solid Hazardous Waste" bin (often a bucket with a bag liner).
-
Gross Contamination: If a weigh boat contains significant residual powder, place it inside a zip-lock bag before throwing it into the Dry Solid Hazardous Waste bin to prevents dust dispersion.
Regulatory Compliance (RCRA)
In the United States, this compound is not explicitly "Listed" (P-list or U-list) under 40 CFR 261.33. However, the generator is responsible for making a hazardous waste determination.
-
Waste Classification: Non-Regulated Listed Waste (unless tested).
-
Generator Status: Treat as Hazardous Waste due to toxicity and halogen content.
-
Recommended RCRA Codes:
-
If the waste exhibits toxicity characteristic (rarely tested, usually assumed): D001 (if in flammable solvent), D002 (if pH <2 or >12.5).
-
Most labs use a generic "Halogenated Solvent" profile which covers the destruction requirements.
-
Self-Validating Check: Before handing over the waste, ask: Does the label clearly state "Halogenated"? If yes, the incinerator facility will route it to the high-temperature burner, ensuring the chlorine-carbon bond is severed and neutralized (usually via caustic scrubbing to capture HCl gas).
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 2-chlorothiazole derivatives (Analog Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. (E)-1-(2-Chloro-5-thiazolylmethyl)-3-methyl-2-nitroguanidine | C6H8ClN5O2S | CID 135529435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
